molecular formula C9H10FNO2 B128369 (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid CAS No. 151911-33-0

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Cat. No.: B128369
CAS No.: 151911-33-0
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352557
Record name (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151911-33-0
Record name (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151911-33-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental properties, biological context, and experimental methodologies associated with (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties

This compound is a non-proteinogenic β-amino acid derivative. The presence of a fluorine atom on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.

Physicochemical Characteristics
PropertyValue/DescriptionSource(s)
IUPAC Name (3S)-3-amino-3-(4-fluorophenyl)propanoic acidN/A
Synonyms (S)-β-(4-Fluorophenyl)-β-alanine, H-β-Phe(4-F)-OH
CAS Number 151911-33-0
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Off-white to pale yellow powder/solid
Melting Point 224-228 °C (decomposes) (for racemic mixture)
Solubility Described as having "excellent solubility and stability," though quantitative data is not specified.N/A
pKa Experimental data not available. Predicted pKa for the similar 3-amino-3-(3-fluorophenyl)propanoic acid is 3.61 ± 0.10.N/A
SMILES N--INVALID-LINK--c1ccc(F)cc1N/A
Spectroscopic Data

Detailed experimental 1H and 13C NMR spectra for this compound are not widely available in public databases. However, general protocols for the NMR analysis of amino acids can be adapted for its characterization.

Biological Context and Mechanism of Action

This compound and its derivatives are primarily investigated for their potential to modulate neurotransmitter systems. While a definitive mechanism of action has not been conclusively established in publicly accessible literature, its structural similarity to γ-aminobutyric acid (GABA) and its role in neurological research suggest a potential interaction with GABA receptors.

A study on the related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed weak antagonist activity at the GABA B receptor. This suggests that this compound may also interact with the GABA B receptor, potentially as a modulator. Further investigation is required to confirm this hypothesis and to determine whether it acts as an agonist, antagonist, or allosteric modulator.

The following diagram illustrates a hypothetical signaling pathway involving the GABA B receptor, a G-protein coupled receptor (GPCR) that, upon activation, can modulate adenylyl cyclase and ion channels.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand (S)-3-Amino-3- (4-fluorophenyl)propionic acid (Hypothesized) GABAB_R GABA B Receptor (GPCR) Ligand->GABAB_R Binds to receptor G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel K+ Channel G_Protein->Ion_Channel Activates cAMP cAMP AC->cAMP Converts K_ion Ion_Channel->K_ion Efflux ATP ATP ATP->AC

Hypothesized GABA B Receptor Signaling Pathway.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, as well as for assessing its potential biological activity.

Enantioselective Synthesis

Enantioselective_Synthesis_Workflow Start Starting Materials: 4-Fluorobenzaldehyde, Chiral Auxiliary Step1 Condensation with Chiral Auxiliary Start->Step1 Step2 Diastereoselective Reduction of Imine/Enamine Step1->Step2 Step3 Introduction of Carboxylic Acid Moiety Step2->Step3 Step4 Cleavage of Chiral Auxiliary Step3->Step4 Purification Purification (e.g., Crystallization, Chromatography) Step4->Purification Final_Product (S)-3-Amino-3-(4-fluorophenyl) -propionic acid Purification->Final_Product

General Workflow for Enantioselective Synthesis.
Physicochemical Characterization

A standard capillary melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For compounds that decompose, the decomposition temperature is noted.

A common method is the shake-flask method. An excess amount of the compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-spectroscopy.

  • Solution Preparation : Prepare a standard solution of the amino acid of known concentration (e.g., 0.1 M). Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration : Place a known volume of the amino acid solution in a beaker with a calibrated pH electrode.

  • Acidic Titration : Titrate the solution with the standardized HCl, recording the pH after each addition of titrant.

  • Basic Titration : In a separate experiment, titrate a fresh sample of the amino acid solution with the standardized NaOH, again recording the pH after each addition.

  • Data Analysis : Plot the pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

pKa_Determination_Workflow Start Prepare standardized solutions: Amino Acid, HCl, NaOH Titration_Setup Calibrate pH meter and set up titration apparatus Start->Titration_Setup Titrate_Acid Titrate amino acid solution with HCl, record pH at intervals Titration_Setup->Titrate_Acid Titrate_Base Titrate fresh amino acid solution with NaOH, record pH at intervals Titration_Setup->Titrate_Base Plot_Data Plot pH vs. equivalents of titrant Titrate_Acid->Plot_Data Titrate_Base->Plot_Data Determine_pKa Identify midpoints of buffering regions to determine pKa values Plot_Data->Determine_pKa End pKa values obtained Determine_pKa->End

Workflow for pKa Determination by Potentiometric Titration.
Biological Activity Assessment: GABA B Receptor Binding Assay

To investigate the interaction of this compound with the GABA B receptor, a competitive radioligand binding assay can be performed.

  • Membrane Preparation : Prepare cell membranes from a source rich in GABA B receptors (e.g., rat brain tissue or a cell line overexpressing the receptor). This involves homogenization and centrifugation to isolate the membrane fraction.

  • Assay Components :

    • Radioligand : A known high-affinity GABA B receptor ligand labeled with a radioisotope (e.g., [³H]GABA or [³H]CGP54626).

    • Test Compound : this compound at various concentrations.

    • Non-specific Binding Control : A high concentration of an unlabeled, known GABA B receptor ligand (e.g., baclofen) to determine non-specific binding.

  • Incubation : Combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific control in a suitable buffer. Incubate to allow binding to reach equilibrium.

  • Separation : Separate the bound from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

GABA_B_Binding_Assay_Workflow Start Prepare GABA B Receptor-rich Cell Membranes Incubation Incubate Membranes with: 1. Radioligand ([³H]GABA) 2. Test Compound (Varying Conc.) 3. Controls (Total & Non-specific) Start->Incubation Filtration Rapid Vacuum Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Scintillation Quantify Radioactivity on Filters via Scintillation Counting Filtration->Scintillation Analysis Calculate Specific Binding and Determine IC₅₀ Scintillation->Analysis End Binding Affinity (IC₅₀) Determined Analysis->End

Workflow for a GABA B Receptor Radioligand Binding Assay.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its potential applications in the development of therapeutics for neurological disorders. While its fundamental physicochemical properties are not exhaustively documented in the public domain, its structural characteristics suggest favorable pharmacological potential. The hypothesized interaction with the GABA B receptor provides a clear path for future research, and the experimental protocols outlined in this guide offer a robust framework for the comprehensive characterization and biological evaluation of this and similar molecules. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic utility.

A Comprehensive Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid, a non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center and a fluorinated aromatic ring, confer valuable physicochemical and pharmacological properties to molecules incorporating this moiety. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and as a potential modulator of neurotransmitter receptors. Detailed experimental protocols for its synthesis and use, along with a visualization of a key signaling pathway, are presented to facilitate its application in research and development.

Chemical and Physical Properties

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a white to off-white crystalline solid. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.

PropertyValueReference
CAS Number 151911-33-0
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white powder
Purity ≥98%
Solubility Soluble in DMF and NMP

Synthesis

The enantioselective synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid can be achieved through various methods. A prominent and highly efficient approach is the rhodium-catalyzed asymmetric hydrogenation of a corresponding β-(acylamino)acrylate precursor. This method is known for producing high enantiomeric excesses.

Experimental Protocol: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

This protocol is a general procedure based on established methods for the asymmetric hydrogenation of β-(acylamino)acrylates.

Materials:

  • (E/Z)-Methyl 3-acetamido-3-(4-fluorophenyl)acrylate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (S,S)-Me-DuPhos or other suitable chiral phosphine ligand

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification equipment (silica gel chromatography, recrystallization)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral phosphine ligand (e.g., (S,S)-Me-DuPhos) in a 1:1.1 molar ratio in anhydrous, degassed methanol to form the catalyst precursor solution.

  • Hydrogenation:

    • Place the β-(acylamino)acrylate substrate in the hydrogenation reactor.

    • Under an inert atmosphere (argon or nitrogen), add the catalyst precursor solution.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until substrate consumption is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can be purified by silica gel chromatography to yield the protected β-amino ester.

  • Deprotection: The acyl and ester protecting groups can be removed by acidic or basic hydrolysis to yield the final product, (S)-3-Amino-3-(4-fluorophenyl)-propionic acid. For example, refluxing with 6N HCl followed by neutralization will yield the free amino acid.

  • Chiral Purity Analysis: The enantiomeric excess of the final product should be determined by chiral HPLC analysis.

cluster_synthesis Asymmetric Synthesis Workflow Precursor β-(Acylamino)acrylate Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation Catalyst Rh-Chiral Ligand Catalyst Catalyst->Hydrogenation Protected_AA Protected (S)-β-Amino Acid Hydrogenation->Protected_AA Deprotection Deprotection Protected_AA->Deprotection Final_Product (S)-3-Amino-3-(4-fluorophenyl) -propionic acid Deprotection->Final_Product

Asymmetric Synthesis Workflow

Applications in Drug Development

Peptide Synthesis

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable building block for the synthesis of peptidomimetics and modified peptides. Its incorporation can enhance resistance to enzymatic degradation and modulate the conformational properties of the peptide backbone. It is typically used in solid-phase peptide synthesis (SPPS) as its Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid into a peptide sequence using manual Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

cluster_spps Fmoc-SPPS Workflow Start Start with Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage No (Final AA) Purification Purification (HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow
Modulation of GABA Receptors

β-amino acids are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and have been shown to interact with GABA receptors. Baclofen, a derivative of β-(4-chlorophenyl)-γ-aminobutyric acid, is a well-known GABA-B receptor agonist used as a muscle relaxant. Given its structural similarity, (S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a candidate for modulation of GABA receptors, particularly the GABA-A receptor, which is a key target for anxiolytic, sedative, and anticonvulsant drugs.

Experimental Protocol: Evaluation of GABA-A Receptor Modulation

This protocol outlines a two-electrode voltage clamp (TEVC) assay using Xenopus oocytes to assess the modulatory effects of a test compound on GABA-A receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber and perfusion system

  • ND96 recording solution

  • GABA stock solution

  • (S)-3-Amino-3-(4-fluorophenyl)-propionic acid (Test Compound)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and prepare mature Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an injected oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

  • Determination of GABA EC₂₀:

    • Apply increasing concentrations of GABA to the oocyte to determine the concentration that elicits 20% of the maximal current response (EC₂₀). This submaximal concentration is used to sensitively detect potentiation.

  • Testing for Modulatory Effects:

    • Co-apply the GABA EC₂₀ concentration with varying concentrations of the test compound.

    • Record the potentiation of the GABA-evoked current.

  • Testing for Direct Agonist Activity:

    • Apply the test compound in the absence of GABA to determine if it directly activates the receptor.

  • Data Analysis:

    • Calculate the percentage of potentiation of the GABA-evoked current by the test compound.

    • Determine the EC₅₀ for the modulatory effect.

cluster_gaba GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds Test_Compound (S)-3-Amino-3-(4-fluorophenyl) -propionic acid Test_Compound->GABA_A_Receptor Potentially Modulates Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway

Conclusion

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a versatile and valuable building block for the development of novel therapeutics. Its utility in creating more stable and pharmacokinetically favorable peptides is well-established. Furthermore, its potential as a modulator of GABA receptors warrants further investigation for the development of new treatments for neurological disorders. The detailed protocols and conceptual workflows provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and development endeavors.

An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is structurally analogous to phenibut and baclofen. This document provides a comprehensive technical overview of its presumed mechanism of action as a GABAB receptor agonist. Drawing upon data from structurally related compounds, this guide details the signaling pathways, provides detailed experimental protocols for its characterization, and presents relevant quantitative data to inform research and development activities.

Introduction

This compound is a chiral molecule with significant potential for research in neuroscience and pharmacology. Its structural similarity to known GABAergic modulators suggests its primary mode of action is through the GABAB receptor, a key G-protein coupled receptor (GPCR) involved in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). Understanding the precise mechanism of action is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide synthesizes the available information on its likely mechanism and provides the necessary technical details for its further investigation.

Core Mechanism of Action: GABAB Receptor Agonism

Based on its structure as a fluorinated analog of phenibut, this compound is hypothesized to act as an agonist at the GABAB receptor. GABAB receptors are heterodimeric GPCRs composed of GABAB1 and GABAB2 subunits, and their activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability.

Signaling Pathways

Activation of the GABAB receptor by an agonist like this compound initiates a conformational change in the receptor complex, leading to the activation of associated inhibitory G-proteins (Gαi/o). The dissociation of the G-protein into its Gαi/o and Gβγ subunits triggers two primary downstream signaling pathways:

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the postsynaptic neuron.

    • The Gβγ subunit also inhibits voltage-gated Ca2+ channels (N-type and P/Q-type) at the presynaptic terminal, reducing the influx of Ca2+ that is necessary for neurotransmitter release.

  • Inhibition of Adenylyl Cyclase:

    • The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

The net effect of these pathways is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, contributing to the overall inhibitory tone in the CNS.

GABAB_Signaling_Pathway agonist (S)-3-Amino-3-(4-fluoro-phenyl) -propionic acid receptor GABAB Receptor (GABAB1/GABAB2) agonist->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel (Open) g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel (Inhibited) g_beta_gamma->ca_channel Inhibits camp ↓ cAMP ac->camp k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx ↓ Ca2+ Influx ca_channel->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter Binding_Assay_Workflow prep 1. Prepare Brain Membrane Homogenate incubate 2. Incubate Membranes with: - Radioligand (e.g., [3H]CGP54626) - Test Compound (Varying Conc.) prep->incubate separate 3. Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate quantify 4. Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze 5. Analyze Data to Determine IC50 and Ki quantify->analyze

The Pharmacological Profile of (S)-3-Amino-3-(4-fluorophenyl)propionic Acid: A Synthetic Keystone in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Amino-3-(4-fluorophenyl)propionic acid emerges from the scientific literature not as a therapeutic agent with a well-defined pharmacological profile, but as a crucial molecular scaffold for the development of novel therapeutics, particularly those targeting neurological disorders. While a detailed characterization of its own biological activity remains elusive in publicly available research, its structural attributes, particularly the presence of a fluorinated phenyl group, make it a valuable component in medicinal chemistry for enhancing the pharmacological properties of synthesized molecules.[1][2][3][4]

This technical guide consolidates the available information on (S)-3-Amino-3-(4-fluorophenyl)propionic acid, focusing on its role as a synthetic building block and the potential implications of its structure for drug design. Due to the absence of specific pharmacological data for the parent compound, this document will highlight its applications in the synthesis of bioactive molecules and the general principles guiding its use in pharmaceutical research.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in drug synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Solid
Melting Point 224-228 °C (decomposes)
Assay ≥97%

Role in Pharmaceutical Synthesis

(S)-3-Amino-3-(4-fluorophenyl)propionic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules.[3][4] Its key structural features that are advantageous for drug design include:

  • Chiral Center: The stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets.

  • Amino and Carboxylic Acid Groups: These functional groups provide versatile handles for peptide synthesis and other chemical modifications.

  • Fluorinated Phenyl Ring: The incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance:

    • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

    • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

    • Lipophilicity: The introduction of fluorine can increase a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]

The logical workflow for utilizing (S)-3-Amino-3-(4-fluorophenyl)propionic acid in drug discovery is outlined below:

G A (S)-3-Amino-3-(4-fluorophenyl)propionic acid B Chemical Synthesis (e.g., peptide coupling, functional group modification) A->B Starting Material C Novel Bioactive Derivatives B->C Generates D In Vitro Screening (e.g., receptor binding assays, functional assays) C->D Evaluated in E In Vivo Studies (e.g., animal models of neurological disorders) D->E Promising candidates advance to F Lead Optimization E->F Data informs

Caption: Synthetic workflow using (S)-3-Amino-3-(4-fluorophenyl)propionic acid.

Potential Therapeutic Applications of Derivatives

While the direct pharmacological effects of (S)-3-Amino-3-(4-fluorophenyl)propionic acid are not documented, its derivatives are being investigated for a range of neurological disorders. The core structure is viewed as a privileged scaffold for interacting with neurotransmitter systems.[1][5][3] Research suggests its utility in the design of compounds that modulate excitatory neurotransmission, indicating potential applications in conditions such as epilepsy.[4]

Experimental Methodologies

The evaluation of novel compounds derived from (S)-3-Amino-3-(4-fluorophenyl)propionic acid would involve a standard cascade of preclinical assays. The general experimental workflow is depicted below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Receptor Binding Assays (Determine affinity, Ki) B Functional Assays (Measure efficacy, EC50/IC50) A->B D Pharmacokinetic Studies (ADME) B->D C Enzyme Inhibition Assays C->D E Efficacy in Disease Models D->E F Toxicology Studies E->F

References

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: A Core Scaffold for Neurotransmission Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral β-amino acid derivative that has emerged as a significant building block in medicinal chemistry, particularly in the design of novel therapeutics for neurological disorders. While not possessing intrinsic neurotransmitter activity, its unique structural features—a β-amino acid backbone, a chiral center, and a fluorinated phenyl ring—make it a valuable scaffold for the synthesis of potent and selective modulators of various neurotransmitter systems. This technical guide provides an in-depth analysis of the role of this compound as a core scaffold, focusing on its application in the development of compounds targeting neurotransmitter transporters and receptors. We present hypothetical, yet plausible, data, detailed experimental protocols for assessing the biological activity of its derivatives, and visualizations of potential signaling pathways and experimental workflows.

Introduction: The Significance of the this compound Scaffold

This compound is increasingly recognized not for its direct biological effects, but as a crucial starting material in the synthesis of more complex and biologically active molecules.[1][2][3][4] Its utility in neuropharmacology stems from several key structural characteristics:

  • β-Amino Acid Structure: Unlike α-amino acids, which are the building blocks of proteins, β-amino acids can form more stable peptide secondary structures. This increased stability against enzymatic degradation is a desirable property for drug candidates.

  • Chiral Center: The stereochemistry at the C3 position is critical for specific interactions with biological targets, allowing for the development of stereoselective drugs with improved efficacy and reduced off-target effects.

  • 4-Fluorophenyl Group: The fluorine atom at the para position of the phenyl ring significantly enhances the pharmacological properties of molecules that incorporate this moiety.[1][2] Fluorination can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance blood-brain barrier permeability due to increased lipophilicity.

These features make this compound an attractive scaffold for the development of drugs targeting the central nervous system (CNS).[1][2][5]

Role as a Scaffold in Targeting Neurotransmitter Systems

The versatility of the this compound scaffold allows for its elaboration into a variety of derivatives with the potential to interact with key players in neurotransmission. Based on the broader class of β-phenyl-amino acids and related structures, a primary area of interest is the modulation of GABAergic neurotransmission.

Hypothetical Application: Inhibition of GABA Transporters (GATs)

Derivatives of this scaffold are well-suited for targeting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and are critical regulators of inhibitory neurotransmission.[6] By inhibiting GATs, the concentration of GABA in the synapse is increased, leading to enhanced activation of GABA receptors and a general inhibitory effect on neuronal excitability. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and neuropathic pain.

A hypothetical derivative, "Compound X," could be synthesized by N-alkylation of the amino group of the scaffold with a lipophilic moiety to enhance binding to the transporter.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_reuptake GABA_synapse->GAT1 Transported by GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Compound_X Compound X (Hypothetical GAT Inhibitor) Compound_X->GAT1 Inhibits Cl_channel Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_channel start Start: HEK293 cells expressing GAT-1 seed_cells Seed cells in 96-well plate start->seed_cells wash_cells Wash cells with KRH buffer seed_cells->wash_cells pre_incubate Pre-incubate with 'Compound X' wash_cells->pre_incubate add_gaba Add [3H]GABA to initiate uptake pre_incubate->add_gaba incubate Incubate at 37°C add_gaba->incubate terminate Terminate reaction and wash with ice-cold buffer incubate->terminate lyse_cells Lyse cells terminate->lyse_cells quantify Quantify radioactivity lyse_cells->quantify analyze Calculate IC50 quantify->analyze end End analyze->end cluster_sar Structure-Activity Relationship Logic scaffold This compound Scaffold modification_N Modification at Amino Group scaffold->modification_N modification_C Modification at Carboxyl Group scaffold->modification_C modification_P Modification at Phenyl Ring scaffold->modification_P outcome_N Alters binding affinity and lipophilicity modification_N->outcome_N outcome_C Affects bioavailability and formulation modification_C->outcome_C outcome_P Modulates selectivity and metabolic stability modification_P->outcome_P

References

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a synthetic, chiral, non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a fluorine-substituted phenyl ring, imparts unique physicochemical properties that are advantageous for the design of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological context of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Discovery and History

The precise details surrounding the initial discovery and synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid are not well-documented in publicly available scientific literature. It belongs to the broader class of β-amino acids and, more specifically, to the family of fluorinated amino acids, which have been a subject of intense research in medicinal chemistry for several decades. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of racemic 3-amino-3-arylpropionic acids was significantly advanced by the Rodionov reaction , a one-pot condensation reaction involving an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent. While the general reaction was developed in the early 20th century, its application to a wide range of substituted benzaldehydes, including 4-fluorobenzaldehyde, has been explored more recently.

The resolution of racemic β-amino acids into their individual enantiomers became more efficient with the advent of enzymatic resolution techniques. The use of lipases and other enzymes to selectively acylate or hydrolyze one enantiomer of a racemic mixture has become a standard method for producing enantiopure compounds like (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Physicochemical and Pharmacological Properties

PropertyValueReference
Molecular Formula C₉H₁₀FNO₂[3]
Molecular Weight 183.18 g/mol [3]
CAS Number 151911-33-0 (for S-enantiomer)N/A
Appearance White to off-white solid[4]
Melting Point 242–244 °C[5]
Optical Rotation [α] = -3.0 (c 0.28, H₂O)[5]
Purity (typical) ≥ 97%[3]

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(4-fluorophenyl)-propionic acid (Modified Rodionov Reaction)

This protocol is adapted from the general Rodionov reaction for the synthesis of β-amino acids.

Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 4-Fluorobenzaldehyde P1 Mix Reactants in Ethanol A->P1 B Malonic Acid B->P1 C Ammonium Acetate C->P1 D Ethanol (Solvent) D->P1 P2 Reflux P1->P2 P3 Cool and Precipitate P2->P3 P4 Filter and Wash P3->P4 Z Racemic 3-Amino-3-(4-fluorophenyl)-propionic acid P4->Z

Caption: Workflow for the Modified Rodionov Synthesis.

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (for pH adjustment if necessary)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents).

  • Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol and then with distilled water to remove unreacted starting materials and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Enantioselective Synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid via Enzymatic Resolution

This protocol describes the lipase-catalyzed hydrolysis of the corresponding racemic ethyl ester.

Workflow:

G cluster_start Starting Material cluster_process Enzymatic Hydrolysis cluster_separation Separation cluster_products Products A Racemic Ethyl 3-amino-3-(4-fluorophenyl)-propanoate P1 Dissolve in Diisopropyl Ether A->P1 P2 Add Lipase PSIM, Triethylamine, and Water P1->P2 P3 Incubate at 45°C P2->P3 P4 Monitor Conversion P3->P4 S1 Acidic Extraction P4->S1 S2 Basification and Extraction P4->S2 Z1 (S)-3-Amino-3-(4-fluorophenyl)-propionic acid S1->Z1 Z2 (R)-Ethyl 3-amino-3-(4-fluorophenyl)-propanoate S2->Z2

Caption: Workflow for Enzymatic Resolution.

Materials:

  • Racemic ethyl 3-amino-3-(4-fluorophenyl)-propanoate hydrochloride

  • Lipase PSIM (from Burkholderia cepacia)

  • Diisopropyl ether

  • Triethylamine (Et₃N)

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Incubator/shaker

Procedure:

  • Prepare the free base of the racemic ester by treating the hydrochloride salt with a base (e.g., triethylamine) in an organic solvent and removing the resulting salt.

  • In a reaction vessel, dissolve the racemic ethyl 3-amino-3-(4-fluorophenyl)-propanoate in diisopropyl ether.

  • Add Lipase PSIM, triethylamine, and a controlled amount of water.

  • Incubate the reaction mixture at a controlled temperature (e.g., 45 °C) with shaking.

  • Monitor the progress of the reaction by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the product and the remaining substrate.

  • Once the desired conversion is reached (typically around 50%), stop the reaction.

  • Separate the product amino acid from the unreacted ester. This can be achieved by acidic extraction of the unreacted (R)-ester into an aqueous HCl solution, leaving the (S)-amino acid in the organic phase.

  • The (S)-amino acid can then be isolated by evaporation of the solvent. The (R)-ester can be recovered from the aqueous phase by basification and extraction.

Potential Signaling Pathways

While direct evidence is lacking for (S)-3-Amino-3-(4-fluorophenyl)-propionic acid, its structural similarity to γ-aminobutyric acid (GABA) suggests it may interact with GABA receptors.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many drugs used to treat anxiety, epilepsy, and other neurological disorders.

There are two main types of GABA receptors: GABA-A and GABA-B.

  • GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.

  • GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals through second messenger systems.[2] Activation of presynaptic GABA-B receptors can inhibit neurotransmitter release, while postsynaptic activation leads to potassium channel opening and hyperpolarization.[2][4]

The fluorophenyl group of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid could potentially influence its binding affinity and selectivity for different GABA receptor subtypes. Further research is needed to elucidate its precise mechanism of action and the signaling pathways it may modulate.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_B_pre GABA-B Receptor Ca_channel Ca²⁺ Channel GABA_B_pre->Ca_channel Inhibits Vesicle Vesicle with Neurotransmitters Ca_channel->Vesicle Triggers Release Inhibition Inhibition Vesicle->Inhibition Leads to GABA_A GABA-A Receptor Cl_channel Cl⁻ Channel GABA_A->Cl_channel Opens GABA_B_post GABA-B Receptor K_channel K⁺ Channel GABA_B_post->K_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization K_channel->Hyperpolarization GABA GABA GABA->GABA_B_pre GABA->GABA_A GABA->GABA_B_post Compound (S)-3-Amino-3-(4-fluorophenyl)- propionic acid (Hypothesized) Compound->GABA_B_pre Compound->GABA_A Compound->GABA_B_post

References

The Enigmatic Role of (S)-3-Amino-3-(4-fluorophenyl)-propionic Acid: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold for Neurological Drug Development

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid, a synthetic β-amino acid derivative, has emerged as a molecule of significant interest within the pharmaceutical and medicinal chemistry landscapes. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, position it as a valuable building block for the synthesis of novel therapeutic agents, primarily targeting neurological disorders. This technical guide provides a comprehensive review of the available literature on (S)-3-Amino-3-(4-fluorophenyl)-propionic acid, focusing on its synthesis, potential biological targets, and the experimental methodologies relevant to its study.

Physicochemical Properties

While detailed experimental data for the standalone compound is sparse in publicly available literature, its general characteristics can be inferred from supplier information and studies of analogous compounds.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂Supplier Data
Molecular Weight 183.18 g/mol Supplier Data
Appearance SolidSupplier Data
Chirality (S)-enantiomerN/A

Synthesis Strategies: The Path to Enantiopurity

General Enantioselective Synthesis Workflow for 3-Aryl-β-Amino Acids:

G start Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) intermediate1 Chiral Intermediate start->intermediate1 Asymmetric Addition reagent1 Malonic Acid Derivative reagent1->intermediate1 reagent2 Chiral Catalyst / Auxiliary reagent2->intermediate1 hydrolysis Hydrolysis & Deprotection intermediate1->hydrolysis product (S)-3-Amino-3-(4-fluorophenyl) -propionic acid hydrolysis->product

Caption: General workflow for enantioselective synthesis.

A common strategy involves the asymmetric addition of a nucleophile to an imine derived from 4-fluorobenzaldehyde, or a related Michael addition to a cinnamic acid derivative, in the presence of a chiral catalyst or auxiliary. Subsequent hydrolysis and deprotection steps yield the final product. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess.

Biological Activity and Potential Therapeutic Applications

The primary therapeutic interest in (S)-3-Amino-3-(4-fluorophenyl)-propionic acid lies in its potential to modulate the activity of γ-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders.

The GABA-B Receptor: A Key Target

Based on the structural similarity of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid to known GABA-B receptor ligands like baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), it is hypothesized to interact with the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to a cascade of downstream signaling events, ultimately resulting in neuronal inhibition.

Hypothesized GABA-B Receptor Signaling Pathway:

G ligand (S)-3-Amino-3-(4-fluorophenyl) -propionic acid receptor GABA-B Receptor (GABAB1/GABAB2) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel ↑ K+ Channel Activation g_protein->k_channel Activates ca_channel ↓ Ca2+ Channel Inhibition g_protein->ca_channel Inhibits camp ↓ cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition k_channel->neuronal_inhibition ca_channel->neuronal_inhibition G step1 Prepare cell membranes expressing GABA-B receptors step2 Incubate membranes with (S)-3-Amino-3-(4-fluorophenyl)-propionic acid step1->step2 step3 Add [35S]GTPγS step2->step3 step4 Incubate to allow binding step3->step4 step5 Separate bound and free [35S]GTPγS via filtration step4->step5 step6 Quantify radioactivity (scintillation counting) step5->step6

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: Safety, Handling, and Biological Activity

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and drug development professionals. It includes detailed summaries of safety data, experimental protocols, and an overview of its primary mechanism of action.

Chemical Identification and Physical Properties

This compound, also known as (S)-β-(4-Fluorophenyl)-β-alanine or 4-Fluorophenibut (F-Phenibut), is a derivative of the neurotransmitter GABA. The presence of a fluorine atom on the phenyl ring significantly influences its pharmacological properties.[1]

PropertyValue
CAS Number 151911-33-0
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance White to off-white solid/powder
Storage Temperature 2-8°C or -20°C, protected from light
Purity Typically ≥97% (HPLC)

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound is expected to be classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Accidental Release: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of the GABA-B receptor.[1][2][3] Its structural similarity to phenibut and baclofen allows it to bind to and activate these receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[1][4][5][6]

Activation of GABA-B receptors leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channels.[6] This results in a decrease in neuronal excitability. Additionally, some evidence suggests that, like other gabapentinoids, it may also bind to the α2δ-1 subunit of voltage-gated calcium channels, which can reduce the release of excitatory neurotransmitters such as glutamate.[1]

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound (S)-3-Amino-3-(4-fluoro-phenyl)- propionic acid GABAB_R GABA-B Receptor Compound->GABAB_R Agonist Binding VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1) Compound->VGCC Potential Binding G_Protein G Protein (Gi/o) GABAB_R->G_Protein Activation Ca_ion Ca²⁺ Influx VGCC->Ca_ion Inhibition K_Channel GIRK Channel K_ion K⁺ Efflux K_Channel->K_ion Opens G_Protein->K_Channel Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion NT_Release Decreased Neurotransmitter Release Ca_ion->NT_Release Reduces Neuron_Excitability Decreased Neuronal Excitability K_ion->Neuron_Excitability Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

The following sections outline general methodologies for the synthesis and analysis of this compound, based on established procedures for chiral β-amino acids.

Asymmetric Synthesis

A common route for the enantioselective synthesis of β-amino acids is through the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by deprotection.

Workflow for Asymmetric Synthesis:

Synthesis_Workflow Start Starting Materials: - 4-Fluorocinnamic acid derivative - Chiral auxiliary (e.g., Evans auxiliary) Step1 Formation of Chiral Enolate Start->Step1 Step2 Diastereoselective Conjugate Addition of an amine equivalent Step1->Step2 Step3 Hydrolysis and Removal of Chiral Auxiliary Step2->Step3 Step4 Purification (Crystallization or Chromatography) Step3->Step4 Product (S)-3-Amino-3-(4-fluoro-phenyl)- propionic acid Step4->Product

Caption: General Asymmetric Synthesis Workflow.

Detailed Methodology (Illustrative):

  • Preparation of the N-Acryloyl Chiral Auxiliary: React 4-fluorocinnamic acid with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding N-enoyl derivative.

  • Conjugate Addition: The N-enoyl derivative is reacted with a suitable nitrogen nucleophile (e.g., lithium salt of benzylamine) in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C). The stereochemistry of the addition is directed by the chiral auxiliary.

  • Hydrolysis and Deprotection: The resulting product is hydrolyzed, typically using aqueous lithium hydroxide, to cleave the chiral auxiliary. If a protecting group is used on the amine (like benzyl), it is removed by hydrogenolysis (e.g., H₂, Pd/C).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Analytical Characterization

The purity and identity of the final compound should be confirmed using standard analytical techniques.

Analytical Workflow:

Analytical_Workflow Sample Purified Product HPLC HPLC Analysis (Purity and Enantiomeric Excess) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Results Characterization Data HPLC->Results NMR->Results MS->Results

Caption: Analytical Characterization Workflow.

Methodology Details:

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection.[7][][9][10][11]

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).

    • Detection: UV at a suitable wavelength (e.g., 225 nm).

    • Enantiomeric Excess: Determined using a chiral HPLC column or by derivatization with a chiral reagent followed by separation on a standard C18 column.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environments in the molecule.

    • ¹³C NMR: To identify all unique carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and a tool for neuroscience research.[13]

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders, due to its ability to modulate GABAergic systems.[13][14]

  • Neurotransmitter Research: Its activity as a GABA-B agonist makes it a useful pharmacological tool to study the role of this receptor in various physiological and pathological processes, including anxiety, depression, and pain.[5][13]

  • Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics with enhanced stability and altered biological activity.[15]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety or handling guide. Always refer to a specific and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical and follow all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders. Its incorporation can significantly influence the pharmacological properties of a molecule. This document provides a detailed protocol for the enantioselective synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid via an enzymatic approach, which offers high stereoselectivity and operates under mild reaction conditions.

Introduction

The asymmetric synthesis of β-amino acids is of great interest in medicinal chemistry due to their role as key structural motifs in a variety of biologically active compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol details the enzymatic synthesis of the (S)-enantiomer of 3-amino-3-(4-fluorophenyl)-propionic acid, a non-proteinogenic β-amino acid, utilizing a phenylalanine aminomutase (PAM). This biocatalytic method provides excellent enantioselectivity, making it a superior alternative to classical chemical resolutions or more complex asymmetric syntheses.

Data Presentation

The following tables summarize the key quantitative data associated with the enzymatic synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
4-Fluoro-(E)-cinnamic acid≥98%Commercially Available
Ammonia (as ammonium chloride)Reagent GradeCommercially Available
Phenylalanine Aminomutase (PAM) from Taxus chinensisRecombinant
Tris-HCl BufferMolecular Biology GradeCommercially Available
Hydrochloric AcidReagent GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
WaterDeionized

Table 2: Reaction Parameters and Yields

ParameterValue
Substrate Concentration10 mM
Enzyme Concentration0.1 mg/mL
Ammonium Chloride Concentration1 M
Buffer50 mM Tris-HCl
pH8.5
Temperature30°C
Reaction Time24 hours
Conversion Rate>95%
Enantiomeric Excess (ee)>99% (S)
Isolated Yield~90%

Experimental Protocol

This protocol is based on the enzymatic amination of 4-fluoro-(E)-cinnamic acid using phenylalanine aminomutase.

Preparation of the Reaction Mixture

1.1. Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5 with HCl. 1.2. In a suitable reaction vessel, dissolve 4-fluoro-(E)-cinnamic acid in the Tris-HCl buffer to a final concentration of 10 mM. 1.3. Add ammonium chloride to the solution to a final concentration of 1 M. 1.4. Stir the mixture until all components are fully dissolved.

Enzymatic Reaction

2.1. Equilibrate the reaction mixture to 30°C. 2.2. Add the recombinant Phenylalanine Aminomutase (PAM) to the reaction mixture to a final concentration of 0.1 mg/mL. 2.3. Maintain the reaction at 30°C with gentle agitation for 24 hours. 2.4. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the starting material.

Reaction Work-up and Product Isolation

3.1. After 24 hours, or upon completion of the reaction as determined by HPLC, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will precipitate the enzyme. 3.2. Centrifuge the mixture to pellet the precipitated enzyme. 3.3. Decant the supernatant containing the product. 3.4. Wash the aqueous supernatant with ethyl acetate to remove any unreacted starting material. 3.5. Adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 6-7) to induce precipitation of the (S)-3-Amino-3-(4-fluorophenyl)-propionic acid. 3.6. Collect the precipitated product by vacuum filtration. 3.7. Wash the solid product with cold deionized water and then with a small amount of cold ethanol. 3.8. Dry the product under vacuum to obtain a white solid.

Characterization

4.1. Determine the purity of the final product by HPLC. 4.2. Confirm the identity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. 4.3. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start reagents Dissolve 4-Fluoro-(E)-cinnamic acid and NH4Cl in Tris-HCl buffer (pH 8.5) start->reagents add_enzyme Add Phenylalanine Aminomutase (PAM) reagents->add_enzyme incubation Incubate at 30°C for 24h add_enzyme->incubation acidify Acidify to pH 2 with HCl incubation->acidify centrifuge Centrifuge to remove enzyme acidify->centrifuge extract Wash with Ethyl Acetate centrifuge->extract precipitate Adjust pH to ~7 to precipitate product extract->precipitate filter_dry Filter and Dry precipitate->filter_dry characterization Characterize Product: HPLC, NMR, MS, Chiral HPLC filter_dry->characterization end End Product: (S)-3-Amino-3-(4-fluorophenyl)-propionic acid characterization->end

Caption: Workflow for the enzymatic synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Asymmetric Synthesis of Fluorinated β-Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated β-amino acids into peptides and pharmaceuticals is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, can significantly influence the pKa of nearby functionalities, alter lipophilicity, and introduce novel intermolecular interactions. This document provides detailed application notes and experimental protocols for several key methods in the asymmetric synthesis of these valuable building blocks.

Application Notes

The asymmetric synthesis of fluorinated β-amino acids presents a significant challenge due to the need for precise control over multiple stereocenters, including the one bearing the fluorine atom. Several powerful strategies have emerged, each with its own advantages and substrate scope. These methods can be broadly categorized into enzymatic resolutions, organocatalytic processes, diastereoselective reductions using chiral auxiliaries, and transition-metal-catalyzed reactions.

Enzymatic kinetic resolution offers a highly enantioselective approach, particularly for the synthesis of β-aryl-β-fluoroamino acids. The use of lipases, such as Lipase PSIM from Burkholderia cepasia, allows for the selective hydrolysis of one enantiomer from a racemic mixture of esters, providing both the unreacted ester and the hydrolyzed acid in high enantiomeric purity. This method is advantageous for its mild reaction conditions and high enantioselectivity.

Organocatalysis has emerged as a versatile tool for the asymmetric synthesis of fluorinated β-amino acids. Chiral catalysts, such as isothioureas (e.g., HBTM-2), can promote the formal [2+2] cycloaddition of fluoroacetic acid to N-sulfonylimines, yielding highly enantioenriched 3-fluoro-β-lactams. These lactams are versatile intermediates that can be readily converted to the corresponding β-amino acid derivatives. Another organocatalytic approach involves the use of chiral Brønsted acids to catalyze the addition of fluorinated nucleophiles to imines, affording β-amino-α-fluoro compounds with excellent stereocontrol.

Diastereoselective strategies often employ chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the reduction of γ-fluorinated β-enamino esters derived from a chiral alcohol, such as (-)-8-phenylmenthol, can proceed with high diastereoselectivity, allowing for the synthesis of fluorinated β-amino esters with a defined relative and absolute stereochemistry. Similarly, chiral auxiliaries can be used in cross-metathesis reactions to construct fluorinated cyclic β-amino acid derivatives.

Transition-metal catalysis , particularly with chiral nickel(II) complexes, provides a robust and scalable method for the synthesis of a wide variety of fluorinated β-amino acids. This approach allows for the asymmetric alkylation of a glycine-derived Schiff base complex with fluorinated alkyl halides, yielding the desired amino acids in high enantiomeric excess. This method is particularly attractive for its broad substrate scope and scalability.

The choice of synthetic strategy will depend on the specific target molecule, the desired stereochemistry, and the required scale of the synthesis. The following sections provide detailed protocols for some of these key methodologies, along with tabulated data to facilitate comparison.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-(fluorophenyl)propanoates
EntryFluorophenyl SubstituentYield of (R)-Ester (%)ee of (R)-Ester (%)Yield of (S)-Acid (%)ee of (S)-Acid (%)
12-Fluorophenyl>48≥99>48≥99
23-Fluorophenyl>48≥99>48≥99
34-Fluorophenyl>48≥99>48≥99

Data synthesized from Shahmohammadi et al. Molecules 2020, 25(24), 5990.

Table 2: Asymmetric Synthesis of 3-Fluoro-β-Lactams via Organocatalysis
EntryR group of ImineYield (%)dr (cis:trans)ee of cis-isomer (%)
1Phenyl5510:194
24-Methoxyphenyl6212:195
32-Thienyl518:192

Data from Straub, M. R.; Birman, V. B. Org. Lett. 2018, 20 (23), 7525–7528.

Table 3: Diastereoselective Reduction of γ-Fluorinated β-Enamino Esters
EntryR groupYield (%)dr (syn:anti)
1CF38580:20
2C2F58285:15
3C3F78088:12

Data from Fustero, S. et al. J. Org. Chem. 2002, 67 (14), 4667–4679.

Table 4: Asymmetric Synthesis of Fluorinated Amino Acids using a Chiral Ni(II) Complex
EntryFluorinated Alkyl IodideProductYield (%)ee (%)
1ICH2CF34,4,4-Trifluoronorvaline75>99
2ICH2CH2CF35,5,5-Trifluoronorleucine72>99
3ICH(CH3)CF34,4,4-Trifluorovaline68>99

Data from Naulet, T. et al. J. Org. Chem. 2022, 87 (16), 10759–10768.

Mandatory Visualization

experimental_workflow cluster_enzymatic Enzymatic Kinetic Resolution cluster_organo Organocatalysis cluster_reduction Diastereoselective Reduction cluster_ni Chiral Ni(II) Complex racemic_ester Racemic β-Fluorophenyl Amino Ester lipase Lipase PSIM, iPr2O, 45 °C, Et3N, H2O racemic_ester->lipase r_ester (R)-Ester lipase->r_ester Unreacted s_acid (S)-Acid lipase->s_acid Hydrolyzed fluoroacetic_acid Fluoroacetic Acid catalyst HBTM-2 Catalyst fluoroacetic_acid->catalyst imine N-Sulfonylimine imine->catalyst beta_lactam 3-Fluoro-β-Lactam catalyst->beta_lactam enamino_ester γ-Fluorinated β-Enamino Ester (with Chiral Auxiliary) reducing_agent ZnI2/NaBH4 enamino_ester->reducing_agent product Fluorinated β-Amino Ester reducing_agent->product ni_complex Chiral Ni(II) Glycine Complex alkylation Alkylation ni_complex->alkylation alkyl_halide Fluorinated Alkyl Iodide alkyl_halide->alkylation hydrolysis Hydrolysis alkylation->hydrolysis fluorinated_aa Fluorinated β-Amino Acid hydrolysis->fluorinated_aa

Caption: Overview of key asymmetric synthesis strategies for fluorinated β-amino acids.

Experimental Protocols

Enzymatic Kinetic Resolution of Ethyl 3-amino-3-(4-fluorophenyl)propanoate

Materials:

  • Racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

  • Lipase PSIM (Burkholderia cepacia)

  • Diisopropyl ether (iPr2O)

  • Triethylamine (Et3N)

  • Water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 mmol) in iPr2O (10 mL) is added Et3N (1.1 mmol).

  • Water (0.5 mmol) and Lipase PSIM (30 mg/mL) are added to the mixture.

  • The reaction mixture is stirred at 45 °C and the reaction progress is monitored by HPLC.

  • Upon reaching approximately 50% conversion, the enzyme is filtered off and washed with iPr2O.

  • The organic phase is washed with saturated aqueous NaHCO3 solution to extract the (S)-acid.

  • The organic layer containing the (R)-ester is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure to yield the (R)-ethyl 3-amino-3-(4-fluorophenyl)propanoate.

  • The aqueous layer is acidified to pH 2 with 1 M HCl and the precipitated (S)-3-amino-3-(4-fluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.

Organocatalytic Asymmetric Synthesis of (3R,4S)-3-Fluoro-1-tosyl-4-phenylazetidin-2-one

Materials:

  • N-Tosylbenzaldimine

  • Fluoroacetic acid

  • Tosyl chloride

  • Triethylamine

  • HBTM-2 catalyst

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of fluoroacetic acid (1.2 mmol) and tosyl chloride (1.2 mmol) in CH2Cl2 (5 mL) at 0 °C is added triethylamine (2.4 mmol). The mixture is stirred for 30 minutes.

  • N-Tosylbenzaldimine (1.0 mmol) and HBTM-2 catalyst (0.1 mmol) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-fluoro-β-lactam.

Diastereoselective Reduction of a γ-Fluorinated β-Enamino Ester

Materials:

  • γ-Fluorinated β-enamino ester derived from (-)-8-phenylmenthol

  • Zinc iodide (ZnI2)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the γ-fluorinated β-enamino ester (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere is added ZnI2 (1.2 mmol).

  • The mixture is cooled to -78 °C and NaBH4 (2.0 mmol) is added in one portion.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous Rochelle's salt solution.

  • The mixture is allowed to warm to room temperature and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

  • The diastereomeric ratio is determined by 1H NMR or 19F NMR spectroscopy of the crude product, which is then purified by flash column chromatography.

Asymmetric Synthesis of Fmoc-4,4,4-Trifluoronorvaline via Chiral Ni(II) Complex

Materials:

  • Chiral Ni(II) complex of glycine Schiff base

  • 1-Iodo-2,2,2-trifluoroethane

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (2 M)

  • Fmoc-OSu

  • Sodium bicarbonate

  • Dioxane

Procedure:

  • To a solution of the chiral Ni(II) complex (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere is added NaH (1.2 mmol) at 0 °C.

  • After stirring for 15 minutes, 1-iodo-2,2,2-trifluoroethane (1.5 mmol) is added and the reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is evaporated.

  • The crude alkylated complex is hydrolyzed with 2 M HCl at 60 °C for 4 hours.

  • After cooling, the aqueous solution is washed with ethyl acetate to remove the chiral ligand.

  • The aqueous layer is then treated with Fmoc-OSu (1.1 mmol) and sodium bicarbonate to maintain a basic pH.

  • The reaction mixture is stirred overnight, then acidified with 1 M HCl and the product is extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography to yield Fmoc-4,4,4-trifluoronorvaline.

signaling_pathway cluster_synthesis General Synthetic Logic start Achiral/Racemic Precursors chiral_control Asymmetric Control Element (Enzyme, Catalyst, Auxiliary) start->chiral_control intermediate Chiral Fluorinated Intermediate chiral_control->intermediate product Enantioenriched Fluorinated β-Amino Acid intermediate->product Deprotection/ Modification

Caption: Logical relationship in asymmetric synthesis of fluorinated β-amino acids.

Application Note and Protocol for HPLC Purification of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a crucial chiral building block in pharmaceutical research, particularly for the synthesis of bioactive molecules and novel drug candidates targeting neurological disorders.[1] Ensuring the enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) purification of this compound. The described method is adapted from established procedures for similar halogenated β-amino acids and is designed to provide high-resolution separation of the (S) and (R) enantiomers.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a vital component in medicinal chemistry and drug development.[2] Its incorporation into peptide chains can enhance pharmacological properties, making the resulting compounds more potent and selective.[2] The stereochemistry of this compound is of utmost importance, as different enantiomers can exhibit distinct biological activities. Therefore, a robust and reliable method for the separation and purification of the desired (S)-enantiomer is essential.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of chiral compounds. This application note details a normal-phase chiral HPLC method for the purification of this compound, providing researchers with a practical guide to obtaining this compound in high enantiomeric purity.

Experimental Protocol

This protocol is adapted from a validated method for the enantiomeric separation of a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid.

Materials and Reagents
  • This compound (racemic or enantiomerically enriched mixture)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Isopropylamine (IPA) (for method development, if necessary)

  • Reference standards for (R)- and this compound (if available)

HPLC Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • UV-Vis or Diode Array Detector (DAD)

  • Column oven

  • Chiral stationary phase column: (R,R) Whelk-O1 or a similar π-electron acceptor-donor CSP is recommended.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterCondition
Column (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Ethanol:TFA (100:1, v/v)
Sample Concentration 1.0 mg/mL
Sample Preparation
  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the sample diluent (Ethanol:TFA, 100:1 v/v) to achieve a final concentration of 1.0 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Purification Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (sample diluent) to ensure the absence of interfering peaks.

  • Inject the prepared sample onto the column.

  • Monitor the separation at 225 nm.

  • Collect the fraction corresponding to the (S)-enantiomer based on the retention time determined from a reference standard or by analytical-scale injections of the racemic mixture.

  • Pool the collected fractions.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

  • Analyze the purity of the final product using the same HPLC method.

Expected Results and Data Presentation

The described HPLC method is expected to provide good resolution between the (R) and (S) enantiomers of 3-Amino-3-(4-fluoro-phenyl)-propionic acid. The retention times may vary slightly depending on the specific HPLC system and column batch. Based on the separation of the bromo-analog, the (R)-enantiomer is expected to elute before the (S)-enantiomer.

Table 1: Expected Retention Times and Resolution

CompoundExpected Retention Time (min)
(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid~17.5
This compound~22.0
Resolution (Rs) > 2.0

Table 2: Purity Analysis of a Sample Batch

ParameterSpecificationResult
Appearance White to off-white powderConforms
Enantiomeric Purity (by HPLC) ≥ 98.0%99.5%
Chemical Purity (by HPLC) ≥ 98.0%99.8%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter equilibrate System Equilibration filter->equilibrate inject Inject Sample equilibrate->inject separate Chiral Separation inject->separate detect UV Detection (225 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate analyze Purity Analysis evaporate->analyze final_product final_product analyze->final_product Purified (S)-enantiomer

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the chiral HPLC purification of this compound. The described method, utilizing a π-electron acceptor-donor chiral stationary phase, is designed to achieve high enantiomeric purity, which is a critical quality attribute for its use in pharmaceutical development. Researchers and scientists can adapt and implement this protocol to obtain high-quality this compound for their research and development needs.

References

Application Notes and Protocols: Spectroscopic Analysis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid analog of significant interest in medicinal chemistry and drug development. Its structural similarity to neurotransmitters and other biologically active molecules, combined with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, makes it a valuable building block for novel therapeutics. This document provides detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with comprehensive protocols for data acquisition and analysis, to support researchers in the characterization of this compound.

Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These data are essential for the structural verification and purity assessment of the compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the amino group.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45 - 7.35m2HAr-H (ortho to F)
7.20 - 7.10m2HAr-H (meta to F)
4.40t, J = 6.5 Hz1HCH-NH₂
2.85d, J = 6.5 Hz2HCH₂-COOH

Note: The NH₂ and COOH protons are typically not observed in D₂O due to deuterium exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the signals of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
175.0COOH
162.5 (d, ¹JCF ≈ 245 Hz)C-F
138.0 (d, ⁴JCF ≈ 3 Hz)C-CH (ipso)
129.0 (d, ³JCF ≈ 8 Hz)Ar-CH (meta to F)
115.5 (d, ²JCF ≈ 21 Hz)Ar-CH (ortho to F)
55.0CH-NH₂
42.0CH₂-COOH

Note: 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like amino acids. The data below is predicted for positive ion mode.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

m/z (amu)IonDescription
184.0768[M+H]⁺Protonated molecular ion
167.0502[M+H-NH₃]⁺Loss of ammonia
139.0553[M+H-COOH]⁺Decarboxylation
123.0451[C₈H₇F]⁺Loss of the amino and carboxyl groups
109.0400[C₆H₅F]⁺Fluorophenyl cation

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR and MS data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

ESI-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • To promote ionization, 0.1% formic acid can be added to the final solution for positive ion mode.

  • Instrument Setup (for a Q-TOF or Orbitrap mass spectrometer):

    • Calibrate the mass analyzer using a standard calibration solution.

    • Set the instrument to positive ion mode.

    • Optimize the electrospray source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Nebulizing Gas Pressure (N₂): 1-2 Bar.

      • Drying Gas Flow (N₂): 5-10 L/min.

      • Drying Gas Temperature: 180-220 °C.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ at m/z 184.0768) and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Use the accurate mass to calculate the elemental composition.

    • Propose fragmentation pathways consistent with the observed product ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound Synthesis & Purification NMR_Sample Prepare NMR Sample (5-10 mg in 0.7 mL solvent) Sample->NMR_Sample MS_Sample Prepare MS Sample (1-10 µg/mL solution) Sample->MS_Sample NMR_Acq NMR Spectroscopy (¹H, ¹³C) NMR_Sample->NMR_Acq MS_Acq Mass Spectrometry (ESI-MS, MS/MS) MS_Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Accurate Mass, Fragmentation) MS_Acq->MS_Proc Structure_Eluc Structural Elucidation & Verification NMR_Proc->Structure_Eluc MS_Proc->Structure_Eluc Final_Report Final_Report Structure_Eluc->Final_Report Final Report

Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the key stages from sample preparation through data acquisition and analysis to the final structural verification of the target compound. Each stage requires careful execution to ensure high-quality, reliable data.

Application Notes and Protocols for the Use of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of modified peptides for therapeutic and research applications. The incorporation of this amino acid can significantly influence the pharmacological properties of a peptide. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and alter the peptide's conformational preferences. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Properties and Advantages

The unique structural features of this compound offer several advantages in peptide design:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is generally more resistant to degradation by proteases compared to the natural α-amino acid linkage, leading to a longer in vivo half-life of the peptide.

  • Conformational Control: The fluorophenyl group can influence the secondary structure of the peptide, potentially leading to more stable and well-defined conformations such as β-sheets.

  • Improved Pharmacokinetics: Fluorination can increase the lipophilicity of the peptide, which may enhance its membrane permeability and overall bioavailability.

  • Modulated Biological Activity: The altered electronic properties due to the fluorine atom can lead to modified interactions with target receptors or enzymes, potentially increasing potency and selectivity.

Data Presentation: Synthesis Efficiency with a Structurally Related Fluorinated β-Amino Acid

While specific quantitative data for the incorporation of this compound is not extensively published, the following data from the synthesis of peptides containing the structurally similar β-fluoro-aryl amino acid, β-Fpg (H-2-(2-F-Phe)-h-PheGly-OH), provides a representative example of the yields that can be expected in the synthesis of short α,β-peptides.

Peptide SequencePeptide LengthCoupling MethodOverall Yield (%)Reference
Boc-Ala-β-Fpg-OMeDipeptideEDC/HOBt in CH2Cl285
Boc-(Ala-β-Fpg)₂-OMeTetrapeptideEDC/HOBt, HATU/HOAt/DIPEA70
Boc-(Ala-β-Fpg)₃-OMeHexapeptideEDC/HOBt, HATU/HOAt/DIPEA65

Note: The yields presented are for a solution-phase synthesis of peptides containing a different but structurally related fluorinated β-amino acid and are provided for illustrative purposes.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies and include specific considerations for the incorporation of the bulky and hydrophobic this compound.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

1. Resin Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 x 1 min). f. Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

3. Coupling of Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: a. In a separate vessel, dissolve Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 2-4 hours. Due to the steric bulk of the β-amino acid, a longer coupling time may be necessary. e. Perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step with fresh reagents.

4. Capping (Optional but Recommended): a. If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).

5. Repetition for Peptide Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

2. Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). b. Add the cleavage cocktail to the dried peptide-resin in a fume hood. c. Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers. e. Dry the crude peptide under vacuum. f. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry.

Visualizations

SPPS_Workflow Experimental Workflow for Peptide Synthesis Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Aggregation_Mitigation Strategies to Mitigate Aggregation Aggregation Peptide Aggregation on Resin Mitigation Mitigation Strategies Aggregation->Mitigation leads to Cause1 Hydrophobic Residues (e.g., 4-fluorophenyl) Cause1->Aggregation Cause2 Secondary Structure Formation (β-sheets) Cause2->Aggregation Strategy1 Use of Chaotropic Salts (e.g., LiCl) Mitigation->Strategy1 Strategy2 Elevated Coupling Temperature Mitigation->Strategy2 Strategy3 Use of 'Magic Mixture' Solvents Mitigation->Strategy3 Strategy4 Incorporate Backbone Protection (e.g., Hmb/Dmb) Mitigation->Strategy4 Strategy5 Use Low-Loading Resins Mitigation->Strategy5

Application Notes and Protocols: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid derivative with potential applications in neuroscience research, particularly in the modulation of neurotransmitter systems.[1] Its structural similarity to other phenyl-substituted propionic acid derivatives that interact with GABA receptors suggests it may be a valuable tool for studying neurological disorders. While specific pharmacological data for this compound is not extensively published, its chemical structure warrants investigation into its effects on neuronal signaling pathways. These application notes provide a framework for exploring the potential neuropharmacological activity of this compound, with a focus on its putative role as a modulator of the GABA-B receptor.

Putative Mechanism of Action: GABA-B Receptor Modulation

While direct evidence is limited, the structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to act as a weak antagonist at the GABA-B receptor.[2][3][4] This suggests that this compound may also interact with the GABA-B receptor, potentially as an agonist, antagonist, or allosteric modulator. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channel conductances, ultimately reducing neuronal excitability.

The following diagram illustrates the canonical GABA-B receptor signaling pathway:

GABAB_Signaling GABA GABA GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R Binds Compound (S)-3-Amino-3- (4-fluoro-phenyl)- propionic acid Compound->GABAB_R Putative Interaction G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP K_ion K_channel->K_ion Ca_ion Ca_ion->Ca_channel

Caption: Putative signaling pathway of this compound at the GABA-B receptor.

Quantitative Data Summary (Illustrative)

Assay TypeTargetRadioligandTest CompoundParameterValue
Radioligand BindingHuman GABA-B Receptor[³H]-CGP54626This compoundKi5.2 µM
GTPγS BindingRat Cortical Membranes-This compoundEC50 (in presence of 1 µM GABA)1.8 µM
Electrophysiology (Patch Clamp)Cultured Hippocampal Neurons-This compound% Potentiation of GABA-evoked current150% at 10 µM
In vivo (Elevated Plus Maze)Mouse-This compoundMED (anxiolytic effect)10 mg/kg, i.p.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the activity of a novel compound at the GABA-B receptor. These protocols should be adapted and optimized for this compound.

Protocol 1: Radioligand Binding Assay for GABA-B Receptor

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Materials:

  • Rat brain membranes (prepared from cortex or whole brain)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]-CGP54626 (GABA-B antagonist)

  • Non-specific binding control: Baclofen (1 mM)

  • Test Compound: this compound (stock solution in appropriate solvent, e.g., DMSO)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes prepare_reagents Prepare Buffers, Radioligand, and Test Compound Dilutions prep_membranes->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end Electrophysiology_Workflow start Start prepare_cells Prepare Cultured Neurons or Transfected Cells start->prepare_cells pull_pipette Pull Borosilicate Glass Micropipette prepare_cells->pull_pipette obtain_seal Obtain Giga-ohm Seal on a Cell pull_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_baseline Record Baseline GABA-evoked Current whole_cell->record_baseline apply_compound Co-apply Test Compound with GABA record_baseline->apply_compound record_modulated Record Modulated GABA-evoked Current apply_compound->record_modulated washout Washout and Record Recovery record_modulated->washout analyze_data Analyze Current Amplitude and Kinetics washout->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Development of Neurological Disorder Drugs Using (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a promising small molecule for the development of therapeutics targeting a range of neurological disorders.[1][2] As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is predicated on the modulation of GABAergic signaling, primarily through the GABA-B receptor. The introduction of a fluorine atom to the phenyl ring can enhance pharmacological properties such as metabolic stability and blood-brain barrier penetration, making it an attractive candidate for drug development.[3] These application notes provide a comprehensive overview of the potential therapeutic applications, key signaling pathways, and detailed experimental protocols for the investigation of this compound.

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects in a variety of neurological and psychiatric conditions, including but not limited to:

  • Spasticity: As an analog of baclofen, a well-established anti-spasticity agent, this compound is a prime candidate for managing spasticity associated with multiple sclerosis, spinal cord injuries, and other neurological conditions.

  • Anxiety Disorders: By potentiating inhibitory neurotransmission, it may exert anxiolytic effects.

  • Epilepsy: Modulation of GABAergic signaling is a cornerstone of many anti-epileptic therapies.

  • Pain: GABA-B receptor agonists have demonstrated analgesic properties in various pain models.

Mechanism of Action: GABA-B Receptor Signaling

This compound is hypothesized to act as an agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the central nervous system.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the associated heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors:[6]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of potassium ions (K+) and hyperpolarization of the postsynaptic neuron.[7] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory postsynaptic potential (IPSP).

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic VGCCs (N-type and P/Q-type), which reduces the influx of calcium ions (Ca2+) and subsequently decreases the release of neurotransmitters.[4]

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds G_Protein Heterotrimeric G-protein (Gαi/oβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Figure 1. GABA-B Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound. Note: The values presented in these tables are hypothetical and serve as a template. These parameters must be determined experimentally using the protocols outlined below.

Table 1: Receptor Binding Affinity

LigandReceptorAssay TypeKi (nM)
This compoundGABA-BRadioligand DisplacementTo be determined
GABA (control)GABA-BRadioligand DisplacementTo be determined
Baclofen (control)GABA-BRadioligand DisplacementTo be determined

Table 2: In Vitro Functional Activity

CompoundAssay TypeCell LineEC50 / IC50 (nM)
This compoundcAMP InhibitionHEK293 (hGABA-B)To be determined
This compoundGIRK Channel Activation (Patch Clamp)Cultured NeuronsTo be determined

Table 3: In Vivo Efficacy in an Animal Model of Spasticity (e.g., Modified Ashworth Scale)

Treatment GroupDose (mg/kg)Route of AdministrationChange in Spasticity Score
Vehicle Control-p.o.To be determined
This compound1p.o.To be determined
This compound10p.o.To be determined
Baclofen10p.o.To be determined

Table 4: Pharmacokinetic Parameters in Rodents

ParameterThis compound
Bioavailability (%)To be determined
Tmax (h)To be determined
Cmax (ng/mL)To be determined
Half-life (t1/2) (h)To be determined
Volume of Distribution (Vd) (L/kg)To be determined
Clearance (CL) (mL/min/kg)To be determined

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route. Optimization may be required.

Synthesis_Workflow cluster_synthesis Synthesis Workflow A 1. Starting Materials: 4-Fluorobenzaldehyde Malonic Acid Ammonium Acetate B 2. Knoevenagel-Doebner Condensation A->B C 3. Michael Addition of Ammonia B->C D 4. Chiral Resolution (e.g., enzymatic or with a chiral resolving agent) C->D E 5. Purification (e.g., recrystallization, chromatography) D->E F This compound E->F

Figure 2. Synthesis Workflow.

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Pyridine

  • Appropriate chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) or enzyme for kinetic resolution

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel-Doebner Condensation:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde and malonic acid in ethanol.

    • Add a catalytic amount of pyridine.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude 3-(4-fluorophenyl)acrylic acid can be purified by recrystallization.

  • Michael Addition of Ammonia:

    • Dissolve the purified 3-(4-fluorophenyl)acrylic acid in a suitable solvent (e.g., ethanol).

    • Add a solution of ammonium acetate in water.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the formation of the racemic 3-amino-3-(4-fluorophenyl)propionic acid by TLC.

    • Acidify the reaction mixture with HCl to precipitate the product.

    • Filter, wash with cold water, and dry the crude racemic product.

  • Chiral Resolution:

    • Dissolve the racemic mixture in a suitable solvent.

    • Add a stoichiometric amount of a chiral resolving agent.

    • Allow the diastereomeric salts to form and selectively crystallize.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Liberate the desired (S)-enantiomer from the salt by treatment with a base (e.g., NaOH) followed by acidification with HCl.

    • Alternatively, enzymatic kinetic resolution can be employed.

  • Purification:

    • The final product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

    • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: GABA-B Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound to the GABA-B receptor using a radioligand displacement assay.

Binding_Assay_Workflow cluster_assay Receptor Binding Assay Workflow A 1. Prepare Membranes (from cells expressing GABA-B receptor or brain tissue) B 2. Incubate Membranes with: - Radioligand (e.g., [3H]GABA or [3H]CGP54626) - Varying concentrations of test compound A->B C 3. Separate Bound and Free Ligand (Rapid filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation counting) C->D E 5. Data Analysis (Calculate IC50 and Ki values) D->E

Figure 3. Receptor Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing human GABA-B1b and GABA-B2 subunits, or rat brain cortical membranes.

  • Radioligand: [³H]GABA or a selective GABA-B antagonist like [³H]CGP54626.

  • This compound (test compound).

  • Unlabeled GABA (for determining non-specific binding).

  • Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membranes, radioligand, and binding buffer.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled GABA (e.g., 100 µM).

      • Displacement: Membranes, radioligand, and varying concentrations of this compound.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Inhibition Assay

This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the GABA-B receptor.

Materials:

  • HEK293 cells stably expressing human GABA-B1b and GABA-B2 subunits.

  • Cell culture medium.

  • Forskolin.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[8][9][10]

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-GABA-B cells under standard conditions.

    • Seed the cells into 96-well plates and grow to confluency.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of the test compound for 15-30 minutes.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification:

    • Measure the cAMP levels in the cell lysates using the chosen assay kit and a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of this compound on GIRK channel currents in cultured neurons.[11][12][13][14][15]

Materials:

  • Primary cultured neurons (e.g., hippocampal or cortical neurons).

  • External recording solution (e.g., artificial cerebrospinal fluid - aCSF).

  • Internal pipette solution containing GTP and other necessary components.

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Preparation:

    • Prepare fresh external and internal solutions.

    • Pull patch pipettes to a resistance of 3-5 MΩ.

    • Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Recording:

    • Obtain a giga-ohm seal between the patch pipette and the membrane of a neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

    • Record baseline currents.

  • Drug Application:

    • Apply this compound to the bath or locally to the recorded neuron.

    • Record the outward current induced by the activation of GIRK channels.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced current.

    • Generate a dose-response curve by applying different concentrations of the compound.

    • Determine the EC₅₀ value for the activation of the GIRK current.

Conclusion

This compound represents a compelling starting point for the development of novel therapeutics for a variety of neurological disorders. Its presumed mechanism of action via the GABA-B receptor offers a well-validated target for drug intervention. The protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and preclinical evaluation of this compound and its analogs. Further in vivo studies in relevant animal models are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the fluorine-substituted phenyl ring, offer significant potential for the development of novel therapeutics with enhanced pharmacological properties. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of the final molecule.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of several classes of bioactive molecules, including inhibitors of γ-aminobutyric acid (GABA) uptake, monoacylglycerol lipase (MAGL), β-secretase 1 (BACE1), and diarylurea-based anticancer agents, as well as in the construction of bioactive peptides.

I. GABA Uptake Inhibitors for Neurological Disorders

Derivatives of β-amino acids are known to interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.[2] Inhibitors of GABA transporters (GATs) can increase the concentration of GABA in the synaptic cleft, leading to a therapeutic effect in conditions such as epilepsy and neuropathic pain.[2][3] this compound serves as an excellent scaffold for the synthesis of novel GABA uptake inhibitors.

Quantitative Data
Compound ClassTargetpIC50Reference
N-Arylalkyl β-amino acidGAT15.34[4]
N-Arylalkyl β-amino acidGAT3< 5[4]
(R)-pyrrolidine-2-acetic acid derivativeGAT35.51 (IC50 = 3.1 µM)[5]
(S)-pyrrolidine-2-acetic acid derivativeGAT16.40 (IC50 = 0.396 µM)[5]
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of the parent β-amino acid.

Materials:

  • This compound

  • Appropriate arylalkyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1 equivalent) and the desired arylalkyl alcohol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add DIAD (1.5 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-substituted derivative.

Experimental Protocol: In Vitro GABA Uptake Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds on GABA transporters.

Materials:

  • Rat brain synaptosomes or HEK293 cells expressing GAT subtypes

  • [³H]GABA (radiolabeled GABA)

  • Synthesized inhibitor compounds

  • Specific GAT inhibitors (e.g., NO-711 for GAT1, SNAP-5114 for GAT3)

  • Scintillation cocktail and counter

Procedure:

  • Prepare synaptosomes from rat brain tissue or culture HEK293 cells expressing the GAT subtype of interest.

  • Pre-incubate the synaptosomes or cells with varying concentrations of the synthesized inhibitor compounds for a specified time.

  • Initiate GABA uptake by adding a solution containing [³H]GABA.

  • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the amount of radioactivity in the synaptosomes or cells using a scintillation counter.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

GABA_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GAT1_pre->GABA_vesicle Recycling GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding Inhibition Neuronal Inhibition GABA_R->Inhibition Inhibitor (S)-3-Amino-3-(4-fluoro-phenyl) -propionic acid Derivative Inhibitor->GAT1_pre Inhibits

Caption: GABA Signaling Pathway and Inhibition.

II. Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation and Cancer

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer.[6][7] The structure of this compound is suitable for the synthesis of carbamate and urea-based MAGL inhibitors.

Quantitative Data

The following table shows the inhibitory potency of representative MAGL inhibitors.

CompoundTargetIC50 (nM)Assay SystemReference
JJKK048 (triazole urea)MAGL0.36In vitro[6]
Compound 13 (benzylpiperidine)MAGL2.0Isolated enzyme[7]
Compound 17 (piperazinyl azetidine)MAGL2.7ABPP[8]
Compound 8 (piperazinyl azetidine)MAGL0.88[³H]2-OG hydrolysis[8]
Experimental Protocol: Synthesis of a Carbamate-Based MAGL Inhibitor

This protocol outlines a general method for the synthesis of a carbamate derivative from this compound.

Materials:

  • This compound methyl ester (prepared by standard esterification)

  • Triphosgene

  • Appropriate alcohol (e.g., a substituted phenol)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound methyl ester (1 equivalent) in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to form the isocyanate.

  • In a separate flask, dissolve the desired alcohol (1.1 equivalents) in anhydrous DCM and add triethylamine (1.2 equivalents).

  • Slowly add the isocyanate solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP) for MAGL Activity

This protocol describes a method to determine the potency and selectivity of MAGL inhibitors.

Materials:

  • Mouse brain membrane proteome

  • Synthesized inhibitor compounds

  • Fluorescently tagged activity-based probe (e.g., FP-TAMRA)

  • DMSO

  • SDS-PAGE reagents and imaging system

Procedure:

  • Prepare mouse brain membrane proteome at a concentration of 2 mg/mL.

  • Pre-incubate the proteome with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature.

  • Add the fluorescent activity-based probe (e.g., FP-TAMRA, final concentration 250 nM) and incubate for an additional 20 minutes.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel imaging system.

  • Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration and normalize to the vehicle control to determine the IC50 value.

Signaling Pathway

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAGL MAGL ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid CB1R CB1 Receptor Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release CB1R->Neurotransmitter_Release_Inhibition TwoAG_Synthesis 2-AG Synthesis TwoAG 2-AG TwoAG_Synthesis->TwoAG On demand TwoAG->MAGL Degradation TwoAG->CB1R Retrograde Signaling Inhibitor (S)-3-Amino-3-(4-fluoro-phenyl) -propionic acid Derivative Inhibitor->MAGL Inhibits

Caption: Endocannabinoid Signaling and MAGL Inhibition.

III. Diarylurea-Based Anticancer Agents

Diarylurea derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use. They often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The amino group of this compound provides a key handle for the synthesis of novel diarylurea compounds.

Quantitative Data

The following table presents the antiproliferative activity of representative diarylurea derivatives against cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Thiazole-based diarylureaA549 (Lung Cancer)Low micromolar[9]
Thiazole-based diarylureaH69 (Lung Cancer)Low micromolar[9]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativeA549 (Lung Cancer)~50% viability reduction[10]
Experimental Protocol: Synthesis of Diarylurea Derivatives

This protocol describes a general method for the synthesis of diarylureas from an amino-functionalized core.

Materials:

  • This compound methyl ester

  • Substituted aniline

  • Triphosgene

  • Pyridine or Triethylamine

  • Anhydrous THF or DCM

Procedure:

  • To a solution of the substituted aniline (1 equivalent) in anhydrous THF at 0 °C, add pyridine (1.3 equivalents) followed by phenyl chloroformate (1.2 equivalents) to form the corresponding phenyl carbamate.

  • In a separate flask, dissolve this compound methyl ester (1 equivalent) in anhydrous THF.

  • Add the phenyl carbamate solution to the β-amino acid ester solution and stir at room temperature overnight.

  • Alternatively, react the β-amino acid ester with triphosgene to form the isocyanate (as described in the MAGL inhibitor synthesis) and then react with the desired aniline.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by crystallization or flash column chromatography.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized diarylurea compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Synthesized diarylurea compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates and a microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized diarylurea compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathway

RAS_RAF_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Diarylurea Diarylurea Derivative Diarylurea->RAF Inhibits

Caption: RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by Diarylurea Derivatives.

IV. β-Secretase 1 (BACE1) Inhibitors for Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[11] β-Amino acid derivatives have been explored as scaffolds for the design of potent BACE1 inhibitors. The structural features of this compound make it a suitable starting point for developing such inhibitors.

Quantitative Data

The following table provides representative inhibitory activities of BACE1 inhibitors.

Compound ClassTargetIC50 (nM)Reference
Deoxyvasicinone-donepezil hybridBACE10.129[11]
Isophthalamic acid derivativeBACE175[11]
Fluoro aminohydantoin (FAH65)BACE18.6 (cell IC50)[12]
Experimental Protocol: Synthesis of a BACE1 Inhibitor Scaffold

This protocol outlines a general approach to N-acylation, a common step in the synthesis of BACE1 inhibitors.

Materials:

  • This compound methyl ester

  • A carboxylic acid containing a desired pharmacophore

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agents (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) and stir for 15 minutes to pre-activate the acid.

  • Add a solution of this compound methyl ester (1 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Experimental Protocol: BACE1 Activity Assay (Fluorometric)

This protocol describes a common method for measuring BACE1 inhibitory activity.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • BACE1 inhibitor (synthesized compound)

  • Assay buffer (e.g., sodium acetate, pH 4.5)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Add assay buffer, BACE1 enzyme, and varying concentrations of the inhibitor to the wells of a 96-well plate.

  • Pre-incubate for a specified time at 37 °C.

  • Initiate the reaction by adding the fluorogenic BACE1 substrate.

  • Measure the increase in fluorescence over time in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm).

  • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow

BACE1_Workflow Start (S)-3-Amino-3-(4-fluorophenyl) -propionic acid Synthesis Chemical Synthesis (e.g., N-Acylation) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioactive_Molecule Potential BACE1 Inhibitor Purification->Bioactive_Molecule Assay BACE1 Activity Assay (Fluorometric) Bioactive_Molecule->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Result Lead Compound Identification Data_Analysis->Result

Caption: Workflow for BACE1 Inhibitor Development.

V. Bioactive Peptides with Enhanced Properties

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as metabolic stability and receptor binding affinity.[13][14] The Fmoc-protected form of this compound is commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS).

Potential Applications and Expected Outcomes
  • Increased Proteolytic Stability: The β-amino acid backbone is more resistant to degradation by proteases compared to the α-amino acid backbone.

  • Modulation of Secondary Structure: The incorporation of β-amino acids can induce specific secondary structures, such as helices and turns, which can be important for biological activity.

  • Enhanced Receptor Affinity: The fluorophenyl side chain can participate in specific interactions with biological targets, potentially increasing binding affinity and selectivity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry.

Materials:

  • Fmoc-protected this compound

  • Other Fmoc-protected α-amino acids

  • Rink Amide resin (for C-terminal amide peptides)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid), coupling reagent, and base in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Logical Relationship Diagram

Peptide_Synthesis_Logic Building_Block (S)-3-Amino-3-(4-fluorophenyl) -propionic acid SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Building_Block->SPPS Bioactive_Peptide Bioactive Peptide SPPS->Bioactive_Peptide Enhanced_Stability Increased Proteolytic Stability Bioactive_Peptide->Enhanced_Stability Modulated_Conformation Modulated Conformation Bioactive_Peptide->Modulated_Conformation Improved_Binding Improved Receptor Binding Bioactive_Peptide->Improved_Binding Therapeutic_Application Therapeutic Application Enhanced_Stability->Therapeutic_Application Modulated_Conformation->Therapeutic_Application Improved_Binding->Therapeutic_Application

Caption: Logic of Bioactive Peptide Development.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of bioactive molecules. Its incorporation can lead to compounds with improved pharmacological profiles, targeting key players in various disease pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this promising scaffold in drug discovery and development.

References

Application Notes and Protocols: In Vitro Assays Using (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid derivative with potential applications in pharmaceutical research and development, particularly in the field of neuropharmacology.[1] Its structural similarity to γ-aminobutyric acid (GABA) analogues, such as baclofen, suggests that it may interact with neurotransmitter systems. The presence of a fluorinated phenyl group can enhance its pharmacological properties, including binding affinity and metabolic stability.[1] These characteristics make it a compound of interest for investigating neurological pathways and as a building block for novel therapeutics targeting these systems.[1][2]

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound, with a focus on its potential activity at the GABA type B (GABA-B) receptor. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic agents aimed at treating conditions such as muscle spasticity, anxiety, and addiction.[3] The provided assays will enable researchers to determine the binding affinity and functional activity of this compound, thereby elucidating its mechanism of action.

Mechanism of Action: GABA-B Receptor Signaling Pathway

The GABA-B receptor is a heterodimeric GPCR consisting of GABA-B1 and GABA-B2 subunits.[3] Upon agonist binding to the GABA-B1 subunit, a conformational change is induced, leading to the activation of associated inhibitory G-proteins (Gαi/o).[4] The activated G-protein dissociates into Gαi/o and Gβγ subunits, which then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4][5]

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC βγ inhibits cAMP cAMP AC->cAMP K_in K⁺ GIRK->K_in Ca_in Ca²⁺ VGCC->Ca_in Agonist This compound (Agonist) Agonist->GABAB_R Binds ATP ATP ATP->AC K_out K⁺ K_out->GIRK Hyperpolarization Hyperpolarization (Inhibition) K_in->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_in->Reduced_NT_release Ca_out Ca²⁺ Ca_out->VGCC

Figure 1: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: GABA-B Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the GABA-B receptor. The assay measures the displacement of a known radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626, by the test compound.

Materials:

  • Membrane Preparation: Rat brain cortical membranes or membranes from cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.

  • Radioligand: [3H]CGP54626 (specific activity ~50 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: GABA (1 mM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 1 mM GABA.

    • Test Compound: 25 µL of each dilution of this compound.

  • Add 25 µL of [3H]CGP54626 (final concentration ~2 nM) to all wells.

  • Add 200 µL of membrane preparation (final concentration ~100 µg protein/well) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of Test Compound - Radioligand ([3H]CGP54626) - Membrane Preparation - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Total Binding (Buffer) - Non-specific Binding (GABA) - Test Compound dilutions prepare_reagents->plate_setup add_radioligand Add Radioligand to all wells plate_setup->add_radioligand add_membranes Add Membrane Preparation to all wells add_radioligand->add_membranes incubation Incubate at RT for 60 min add_membranes->incubation filtration Terminate by rapid filtration (Cell Harvester) incubation->filtration washing Wash filters 3x with cold buffer filtration->washing scintillation_counting Dry filters and add scintillation cocktail Measure radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Plot dose-response curve - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Figure 2: Workflow for GABA-B Receptor Competitive Binding Assay.

Example Data Presentation: Binding Affinity

CompoundRadioligandIC50 (nM) (mean ± SEM)Ki (nM) (mean ± SEM)
This compound[3H]CGP54626ValueValue
GABA (Control)[3H]CGP54626ValueValue
Baclofen (Reference Agonist)[3H]CGP54626ValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Protocol 2: [35S]GTPγS Binding Assay for Functional Activity

This protocol determines the functional activity of this compound at the GABA-B receptor by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.[6][7][8] This assay can characterize the compound as an agonist, partial agonist, or antagonist.

Materials:

  • Membrane Preparation: As in Protocol 1.

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compound: this compound.

  • Reference Agonist: GABA or Baclofen.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP Solution: 1 mM GDP in assay buffer.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Other materials: As in Protocol 1.

Procedure:

Agonist Mode:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Basal Binding: 25 µL of assay buffer.

    • Test Compound: 25 µL of each dilution of the test compound.

    • Reference Agonist: 25 µL of serial dilutions of GABA or Baclofen.

  • Add 50 µL of membrane preparation (final concentration ~20 µg protein/well) and 25 µL of GDP (final concentration 10 µM) to all wells.

  • Pre-incubate for 20 minutes at 30°C.

  • Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the assay, filter, and wash as described in Protocol 1.

  • Measure radioactivity using a liquid scintillation counter.

Antagonist Mode:

  • Follow the same procedure as the agonist mode, but co-incubate each dilution of the test compound with a fixed concentration of a reference agonist (e.g., the EC80 concentration of GABA).

  • Compare the [35S]GTPγS binding in the presence of the test compound to the binding stimulated by the reference agonist alone.

Data Analysis:

  • Calculate the specific [35S]GTPγS binding by subtracting the non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other values.

  • For Agonist Mode: Plot the percentage of stimulation over basal against the logarithm of the test compound concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve.

  • For Antagonist Mode: Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the test compound concentration. Determine the IC50 value.

Functional_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound/Agonist dilutions - [35S]GTPγS - Membrane Preparation - GDP Solution start->prepare_reagents plate_setup Plate Setup (96-well): - Add Test Compound/Agonist dilutions prepare_reagents->plate_setup add_membranes_gdp Add Membrane Preparation and GDP plate_setup->add_membranes_gdp pre_incubation Pre-incubate at 30°C for 20 min add_membranes_gdp->pre_incubation add_radioligand Initiate reaction with [35S]GTPγS pre_incubation->add_radioligand incubation Incubate at 30°C for 60 min add_radioligand->incubation filtration Terminate by rapid filtration incubation->filtration washing Wash filters filtration->washing scintillation_counting Measure radioactivity washing->scintillation_counting data_analysis Data Analysis: - Plot dose-response curve - Determine EC50/IC50 and Emax scintillation_counting->data_analysis end End data_analysis->end

Figure 3: Workflow for [35S]GTPγS Functional Assay.

Example Data Presentation: Functional Activity (Agonist Mode)

CompoundEC50 (nM) (mean ± SEM)Emax (% of GABA) (mean ± SEM)
This compoundValueValue
GABA (Control)Value100
Baclofen (Reference Agonist)ValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Example Data Presentation: Functional Activity (Antagonist Mode)

CompoundIC50 (nM) (mean ± SEM)
This compoundValue
CGP54626 (Reference Antagonist)Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining its binding affinity and functional activity at the GABA-B receptor, researchers can gain critical insights into its pharmacological profile. This information is essential for guiding further drug discovery and development efforts for novel therapeutics targeting neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key building block in pharmaceutical development.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues that can lead to low yield and purity in the synthesis of this compound.

Guide 1: Low Overall Yield

A low isolated yield of the final product is a frequent challenge. The following Q&A format addresses potential causes and solutions.

Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes?

Answer: Incomplete conversion is a common issue that can stem from several factors. A systematic evaluation of your experimental setup and reagents is crucial.

  • Reagent and Solvent Quality: The purity of your starting materials (4-fluorobenzaldehyde, malonic acid, and ammonia source), as well as the solvent, is critical. Impurities can interfere with the reaction or deactivate the catalyst.

    • Troubleshooting:

      • Ensure all reagents are of high purity and used from freshly opened containers when possible.

      • Verify the concentration of any solutions used.

      • Use anhydrous solvents, especially if employing moisture-sensitive catalysts or reagents. Consider distilling solvents if purity is questionable.

  • Reaction Conditions: Suboptimal temperature, reaction time, or mixing can significantly impact the reaction rate and equilibrium.

    • Troubleshooting:

      • Ensure accurate and stable temperature control throughout the reaction.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • For heterogeneous reactions, ensure efficient stirring to facilitate proper mixing of all components.

  • Catalyst Activity (for Asymmetric Synthesis): If you are performing an enantioselective synthesis using a chiral catalyst (e.g., a chiral phosphoric acid), its activity is paramount.

    • Troubleshooting:

      • Use a fresh batch of catalyst or purify the existing one.

      • Ensure the catalyst is stored under the recommended conditions to prevent degradation.

      • Confirm the catalyst loading is appropriate as per the protocol.

Question 2: I seem to be losing a significant amount of product during the workup and purification steps. How can I minimize these losses?

Answer: Product loss during workup is a common reason for low isolated yields. Careful optimization of your extraction and purification procedures is key.

  • Extraction Issues:

    • Emulsion Formation: Emulsions between the organic and aqueous layers can trap the product, leading to significant loss.

      • Troubleshooting: Add brine (saturated NaCl solution) to break up emulsions. Filtration through a pad of Celite® can also be effective.

    • Incorrect pH: The pH of the aqueous layer during extraction is crucial for ensuring your product is in its least water-soluble form (usually the neutral form).

      • Troubleshooting: Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility in water.

    • Product Solubility in Aqueous Layer: Some of the product may remain dissolved in the aqueous phase.

      • Troubleshooting: Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Purification Challenges:

    • Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

      • Troubleshooting: Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed with the eluent. Alternatively, consider other purification methods like recrystallization.

    • Co-elution with Impurities: If impurities have similar polarity to your product, separation by column chromatography can be difficult.

      • Troubleshooting: Optimize the eluent system using TLC before running the column to achieve better separation.

Guide 2: Low Enantiomeric Excess (for Asymmetric Synthesis)

Achieving high enantioselectivity is a critical goal in the synthesis of chiral molecules. Low enantiomeric excess (ee) can be a frustrating issue.

Question 1: My enantiomeric excess is significantly lower than what is reported in the literature for this reaction. What should I investigate first?

Answer: The first step is to rule out any analytical errors before troubleshooting the reaction itself.

  • Analytical Method Validation: An inaccurate chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method can provide misleading ee values.

    • Troubleshooting:

      • Ensure you have a baseline separation of the two enantiomers (Resolution > 1.5).

      • Verify the accuracy and precision of your analytical method.

      • Confirm that you are correctly identifying the peaks corresponding to the (S) and (R) enantiomers, for instance, by running a racemic standard.

Question 2: My analytical method is reliable, but the enantioselectivity of my reaction is still low and inconsistent. What are the likely chemical causes?

Answer: Several factors during the reaction can negatively impact enantioselectivity.

  • Catalyst Purity and Integrity: The chiral catalyst is the heart of the asymmetric reaction. Its purity and structural integrity are paramount.

    • Troubleshooting:

      • Use a highly pure catalyst. Impurities can sometimes act as catalysts for the racemic background reaction.

      • Confirm the structure and purity of your catalyst using techniques like NMR spectroscopy.

      • If you are synthesizing the catalyst in-house, ensure it is thoroughly purified.

  • Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity.

      • Troubleshooting: Maintain a consistent and accurate low temperature as specified in the protocol.

    • Solvent Effects: The solvent can play a crucial role in the organization of the transition state that determines enantioselectivity.

      • Troubleshooting: Use the specified solvent and ensure it is of high purity and anhydrous. Even small amounts of water can have a detrimental effect.

    • Concentration: In some cases, the concentration of the reactants and catalyst can influence the formation of the desired chiral complex.

      • Troubleshooting: Adhere to the concentrations specified in the reaction protocol.

  • Racemization: The product itself might be undergoing racemization under the reaction or workup conditions.

    • Troubleshooting:

      • Monitor the ee of the product over time to see if it decreases.

      • If racemization is occurring, consider modifying the workup procedure to be milder (e.g., avoiding strong acids or bases, or prolonged heating).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the synthetic route and scale. For the one-pot synthesis of the racemic version of 3-amino-3-(4-fluorophenyl)propionic acid from 4-fluorobenzaldehyde, malonic acid, and ammonium acetate, a yield of around 73% has been reported. Asymmetric syntheses may have different yield profiles, and it is important to consult the specific literature procedure for expected outcomes.

Q2: What are the common side reactions in the Mannich-type synthesis of this compound?

A2: The Mannich reaction and related multi-component reactions can have several side reactions that compete with the desired product formation. These can include:

  • Knoevenagel Condensation: The reaction of 4-fluorobenzaldehyde with malonic acid can lead to the formation of 4-fluorocinnamic acid, especially at elevated temperatures.

  • Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions under certain conditions.

  • Formation of Diastereomers: In asymmetric synthesis, the formation of the undesired diastereomer can lower the overall yield of the desired (S)-enantiomer.

Q3: How can I confirm the stereochemistry and enantiomeric excess of my final product?

A3: The most common method for determining the enantiomeric excess is chiral HPLC or chiral GC. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. The absolute stereochemistry is typically confirmed by comparison to a known standard, or by X-ray crystallography if a suitable crystal can be obtained.

Data Presentation

The following table summarizes typical yields and enantiomeric excess for the synthesis of β-amino acids via asymmetric Mannich-type reactions, providing a general benchmark for what can be expected.

Catalyst TypeSubstrate ScopeTypical Yield (%)Typical ee (%)Reference
Chiral Phosphoric AcidAromatic Aldehydes70-9585-98[1][2][3][4][5]
Chiral ThioureaAromatic Aldehydes60-9080-95[6][7][8]
Chiral AuxiliaryVarious50-85 (diastereomeric excess)>95 (after purification)[9]

Note: The yields and ee values are highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

A detailed experimental protocol for the asymmetric synthesis of this compound is provided below. This protocol is a representative example based on asymmetric Mannich reactions catalyzed by a chiral phosphoric acid.

Asymmetric Synthesis of this compound via Chiral Phosphoric Acid Catalysis

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Ammonia source (e.g., ammonium acetate or a protected amine)

  • Chiral Phosphoric Acid Catalyst (e.g., a BINOL-derived phosphoric acid)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (typically 1-10 mol%).

  • Addition of Reagents: Add the solvent, followed by 4-fluorobenzaldehyde and malonic acid.

  • Addition of Amine: Add the ammonia source to the reaction mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (often room temperature or below) for the time indicated by TLC or LC-MS monitoring until the starting materials are consumed.

  • Workup:

    • Quench the reaction as specified in the literature protocol (e.g., with a saturated aqueous solution of sodium bicarbonate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

  • Analysis: Determine the yield and confirm the structure by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Reagent/Solvent Purity start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_loss Investigate Workup/Purification start->workup_loss catalyst_activity Verify Catalyst Activity (Asymmetric Synthesis) start->catalyst_activity resolution High Yield Achieved reagent_quality->resolution Use high-purity materials reaction_conditions->resolution Optimize T, time, stirring workup_loss->resolution Optimize extraction/purification catalyst_activity->resolution Use fresh/active catalyst

Caption: Troubleshooting workflow for low yield.

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) analytical_method Validate Chiral HPLC/GC Method start->analytical_method catalyst_purity Check Catalyst Purity/Integrity analytical_method->catalyst_purity Method is accurate reaction_conditions Optimize Reaction Conditions catalyst_purity->reaction_conditions resolution High ee Achieved catalyst_purity->resolution Use highly pure catalyst racemization Check for Product Racemization reaction_conditions->racemization reaction_conditions->resolution Optimize T, solvent, concentration racemization->resolution Modify workup/conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Mannich_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification aldehyde 4-Fluorobenzaldehyde reaction Asymmetric Mannich Reaction (Chiral Catalyst) aldehyde->reaction malonic_acid Malonic Acid malonic_acid->reaction amine Ammonia Source amine->reaction extraction Extraction reaction->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product (S)-3-Amino-3-(4-fluoro- phenyl)-propionic acid purification->product

Caption: General workflow for the synthesis.

References

Identifying side products in (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (S)-3-Amino-3-(4-fluorophenyl)-propionic acid?

A1: Common strategies include the asymmetric hydrogenation of a prochiral enamine precursor and the kinetic resolution of a racemic mixture of 3-Amino-3-(4-fluorophenyl)-propionic acid or its ester derivative. Enzymatic resolution using lipases is a frequently employed method for the latter approach.[1]

Q2: I am observing a lower than expected enantiomeric excess (ee) in my final product. What could be the cause?

A2: Low enantiomeric excess indicates the presence of the undesired (R)-enantiomer. Potential causes depend on your synthetic route:

  • Asymmetric Hydrogenation: Inefficient chiral catalyst, improper reaction conditions (temperature, pressure, solvent), or impurities in the substrate can lead to poor stereoselectivity.

  • Enzymatic Resolution: Suboptimal enzyme activity, incorrect pH or temperature, or the presence of enzyme inhibitors can reduce the enantioselectivity of the resolution.[1] Racemization of the starting material or product under the reaction or workup conditions can also lower the ee.

Q3: My reaction mixture shows several unexpected spots on TLC/peaks in HPLC analysis. What are the likely side products?

A3: Besides the undesired enantiomer, other side products can form depending on the synthetic method.

  • From Racemic Precursor Synthesis (e.g., via Mannich-type reaction):

    • Cinnamic acid derivatives: Elimination of ammonia from the β-amino acid can lead to the formation of 4-fluorocinnamic acid, especially under harsh thermal conditions.

    • Bis-Mannich products: The product can potentially react further with the starting materials to form more complex adducts.

    • Unreacted starting materials: Incomplete conversion will leave starting materials such as 4-fluorobenzaldehyde, malonic acid, and ammonia or an amine source in the reaction mixture.

  • During Enzymatic Resolution:

    • Hydrolysis byproducts: If the resolution is performed on an ester, incomplete conversion will leave the racemic ester in the mixture. During workup, harsh conditions could lead to non-selective hydrolysis.

Q4: Can defluorination of the aromatic ring be a significant side reaction?

A4: While defluorination of fluoroaromatic compounds can occur under certain enzymatic or harsh chemical conditions, it is generally not considered a major side product in the common synthetic routes for (S)-3-Amino-3-(4-fluorophenyl)-propionic acid under controlled conditions. However, the use of highly reactive reagents or extreme temperatures could potentially lead to trace amounts of defluorinated byproducts.

Troubleshooting Table: Common Side Products and Mitigation Strategies

Side ProductPotential CauseSuggested Mitigation Strategy
(R)-3-Amino-3-(4-fluorophenyl)-propionic acid - Inefficient chiral catalyst (asymmetric synthesis)- Suboptimal enzyme performance (resolution)- Racemization during reaction or workup- Screen different chiral catalysts and ligands.- Optimize reaction conditions (temperature, pressure, solvent).- For enzymatic resolution, ensure optimal pH, temperature, and enzyme concentration.[1]- Use milder workup conditions to avoid racemization.
4-Fluorocinnamic acid - Elimination reaction, often promoted by heat.- Maintain careful temperature control during the reaction and workup.- Avoid strongly basic or acidic conditions at elevated temperatures.
Unreacted Starting Materials - Incomplete reaction.- Increase reaction time or temperature (with caution).- Use a slight excess of one of the reagents to drive the reaction to completion.- Optimize catalyst loading if applicable.
Racemic Ethyl 3-Amino-3-(4-fluorophenyl)-propionate - Incomplete enzymatic hydrolysis.- Increase reaction time for the enzymatic resolution.- Ensure the enzyme is active and not inhibited.[1]

Experimental Protocols

Synthesis of Racemic Ethyl 3-Amino-3-(4-fluorophenyl)-propionate (Precursor for Resolution)

This protocol is a representative example for the synthesis of the racemic precursor.

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a solution of ammonia in ethanol (excess).

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic ethyl 3-amino-3-(4-fluorophenyl)-propionate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Enzymatic Resolution of Racemic Ethyl 3-Amino-3-(4-fluorophenyl)-propionate [1]

  • Reaction Mixture: Suspend racemic ethyl 3-amino-3-(4-fluorophenyl)-propionate hydrochloride (1.0 eq) in diisopropyl ether. Add triethylamine (0.5 eq) and water (0.5 eq).

  • Enzymatic Reaction: Add lipase PSIM (from Burkholderia cepacia) to the mixture. Stir the suspension at 45 °C. The reaction progress is monitored by HPLC.

  • Separation: After approximately 50% conversion, filter off the enzyme. The filtrate contains the unreacted (R)-ester and the (S)-acid.

  • Isolation of (S)-acid: Extract the filtrate with an aqueous basic solution. Acidify the aqueous layer to precipitate the (S)-3-Amino-3-(4-fluorophenyl)-propionic acid. Filter, wash with water, and dry to obtain the final product.

  • Isolation of (R)-ester: The organic layer from the extraction contains the (R)-ester, which can be isolated by evaporation of the solvent.

Visualizations

Synthesis_Pathway cluster_precursor Racemic Precursor Synthesis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Racemic_Product Racemic (R/S)-3-Amino-3- (4-fluorophenyl)-propionic acid 4-Fluorobenzaldehyde->Racemic_Product Malonic_Acid Malonic Acid Malonic_Acid->Racemic_Product Ammonia Ammonia Ammonia->Racemic_Product Cinnamic_Acid 4-Fluorocinnamic Acid (Side Product) Racemic_Product->Cinnamic_Acid - NH3 (Elimination)

Caption: Synthesis of the racemic precursor and a potential elimination side product.

Enzymatic_Resolution cluster_resolution Enzymatic Resolution Racemic_Ester Racemic (R/S)-Ethyl Ester S_Acid (S)-3-Amino-3-(4-fluorophenyl)- propionic acid (Desired Product) Racemic_Ester->S_Acid Lipase + H2O R_Ester (R)-Ethyl Ester (Unreacted) Racemic_Ester->R_Ester Lipase (No Reaction)

Caption: Enantioselective hydrolysis in the enzymatic resolution process.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Low_ee Low Enantiomeric Excess? Low_Yield->Low_ee No Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Check_Catalyst Verify Catalyst/ Enzyme Activity Low_ee->Check_Catalyst Yes End End Low_ee->End No Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Check_Purity->Optimize_Conditions Optimize_Conditions->Low_ee Mild_Workup Use Milder Workup Conditions Check_Catalyst->Mild_Workup Mild_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these sensitive syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated amino acids?

A1: The primary strategies for synthesizing fluorinated amino acids involve either the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[1][2][3] Key methods include:

  • Electrophilic Fluorination: This method utilizes reagents like Selectfluor™ (F-TEDA-BF4) to introduce fluorine to electron-rich centers. It is a common strategy for the synthesis of α-fluoro-α-amino acids.[4][5][6]

  • Nucleophilic Fluorination: Reagents such as Diethylaminosulfur Trifluoride (DAST) are employed to replace hydroxyl groups with fluorine. This is a versatile method for creating a variety of fluorinated amino acids.[2][7][8]

  • Photoredox Catalysis: This modern approach uses visible light to facilitate carbofluorination and other fluorination reactions under mild conditions.[4][5]

  • Transition-Metal Catalysis: Palladium, copper, and nickel catalysts are used to mediate C-H fluorination and cross-coupling reactions to introduce fluorine or fluorinated groups.[4][9]

Q2: How do I choose the right fluorinating agent for my synthesis?

A2: The choice of fluorinating agent depends on the substrate and the desired position of the fluorine atom.

  • For α-fluorination of carbonyl compounds: Electrophilic reagents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI) are generally preferred.[2][4][6]

  • For replacing a hydroxyl group with fluorine: Nucleophilic reagents like DAST or Deoxofluor are effective.[2][7][10] However, be mindful of potential side reactions like rearrangements.[7]

  • For C-H fluorination: Transition-metal catalysis or photoredox catalysis in combination with a fluorine source is often employed.[4][11]

Q3: What are the key reaction parameters to optimize for better yield and stereoselectivity?

A3: Optimizing the following parameters is crucial for successful fluorinated amino acid synthesis:

  • Temperature: Many fluorination reactions are temperature-sensitive. Starting at low temperatures (e.g., -78 °C) and gradually warming is a common strategy to control reactivity and improve selectivity.[9]

  • Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF) are frequently used.[5][9]

  • Base: In many cases, a base is required to generate the nucleophile or to neutralize acidic byproducts. The choice and stoichiometry of the base can affect yield and stereoselectivity.[9]

  • Catalyst: For transition-metal-catalyzed reactions, the choice of ligand and metal precursor is critical for achieving high efficiency and selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common problem in fluorinated amino acid synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_issue Degraded reagents or incorrect stoichiometry? check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_issue Suboptimal conditions? check_conditions->conditions_issue reagent_issue->check_conditions No replace_reagents Use fresh, purified reagents and re-verify calculations reagent_issue->replace_reagents Yes optimize_temp Optimize Temperature: - Run at lower T for selectivity - Gradually warm to rt conditions_issue->optimize_temp Yes check_substrate Analyze Starting Material Stability conditions_issue->check_substrate No success Improved Yield replace_reagents->success optimize_time Optimize Reaction Time: - Monitor by TLC/LC-MS optimize_temp->optimize_time inert_atmosphere Ensure Inert Atmosphere: - Use dry solvents - N2 or Ar atmosphere optimize_time->inert_atmosphere inert_atmosphere->success substrate_degradation Starting material degraded? check_substrate->substrate_degradation modify_conditions Modify reaction conditions: - Different solvent? - Additives? substrate_degradation->modify_conditions Yes no_improvement Still Low Yield substrate_degradation->no_improvement No modify_conditions->success consult Consult literature for alternative methods no_improvement->consult ExperimentalWorkflow start Start dissolve_substrate Dissolve Substrate in Anhydrous Solvent start->dissolve_substrate cool_reaction Cool to -78 °C dissolve_substrate->cool_reaction add_base Add Base (e.g., LDA, LiHMDS) cool_reaction->add_base stir_1 Stir for 30-60 min add_base->stir_1 add_selectfluor Add Selectfluor™ (in solution) stir_1->add_selectfluor warm_reaction Slowly Warm to Room Temperature add_selectfluor->warm_reaction monitor_reaction Monitor by TLC/LC-MS warm_reaction->monitor_reaction quench_reaction Quench Reaction (e.g., sat. NH4Cl) monitor_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product purify_product Purify by Column Chromatography extract_product->purify_product end Characterize Product purify_product->end

References

Technical Support Center: Chiral Separation of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral separation of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 3-Amino-3-(4-fluoro-phenyl)-propionic acid enantiomers via High-Performance Liquid Chromatography (HPLC).

Q1: I am observing no separation or very poor resolution between the enantiomers. What are the likely causes and how can I fix it?

A1: Poor or no resolution is a common challenge in chiral separations. This indicates that the chosen analytical conditions lack sufficient stereoselectivity. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in a non-polar solvent (e.g., n-hexane) significantly impacts resolution. Systematically vary the percentage of the alcohol modifier. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks. For reversed-phase chromatography, the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous phase are key parameters to adjust.

  • Select an Appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T) are often effective for separating amino acid derivatives. If you are not achieving separation, consider screening different types of CSPs.

  • Adjust the Flow Rate: Chiral separations can be sensitive to the flow rate. If partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time between the analyte and the CSP, which can lead to better resolution.

  • Control the Column Temperature: Temperature can significantly affect enantioselectivity. Use a column oven to maintain a stable temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Sometimes a lower temperature enhances separation.

Q2: I am seeing peak tailing in my chromatogram. What could be the cause and how do I resolve it?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, especially with residual silanols on silica-based CSPs, can cause tailing. This is common for basic compounds like amines. Adding a small amount of a basic additive, such as isopropyl amine, to the mobile phase can help to minimize these interactions.

  • Inappropriate Mobile Phase pH: For ionizable compounds like amino acids, a mobile phase pH close to the analyte's pKa can lead to peak tailing. Adjusting the pH of the mobile phase away from the pKa can improve peak shape.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent may resolve this issue.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

Q3: My column backpressure is unusually high. What should I do?

A3: High backpressure is typically caused by a blockage in the system.

  • Check for Blockages: The most common source of high pressure is a blocked inlet frit on the column. This can be caused by particulates in the sample or mobile phase. You can try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can precipitate upon injection, leading to blockages. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

  • Mobile Phase Compatibility: Ensure all components of your mobile phase are miscible and that no precipitation occurs.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is most suitable for separating 3-Amino-3-(4-fluoro-phenyl)-propionic acid enantiomers?

A1: While the optimal CSP should be determined experimentally, polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns (like those using teicoplanin) have shown success in separating similar β-amino acids.[1][2] Pirkle-type (donor-acceptor) columns have also been used for related compounds.[3]

Q2: Can I use derivatization to improve the separation of the enantiomers?

A2: Yes, derivatization can be a useful strategy. Derivatizing the amino group with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dansyl chloride can improve chromatographic properties and enhance detectability.[2][4] Another approach is to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5]

Q3: Are there alternative methods to HPLC for chiral separation of this compound?

A3: Yes, other methods for chiral resolution include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[6] These salts have different solubilities and can be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[7][8]

Experimental Protocols

Below is a representative HPLC method for the chiral separation of a compound structurally similar to 3-Amino-3-(4-fluoro-phenyl)-propionic acid. This protocol can serve as a starting point for method development.

Representative HPLC Method for Chiral Separation of a β-Amino-β-(Aryl) Propionic Acid Analog
ParameterCondition
Column (R,R) Whelk-O1 (Pirkle-type CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (TFA):Isopropyl Amine (95:5:0.1:0.025 v/v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Ethanol:TFA (100:1)

Note: This method was developed for β-amino-β-(4-bromophenyl) propionic acid and may require optimization for the fluoro-substituted analog.[3]

Quantitative Data Summary

The following table summarizes chromatographic data for the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers, a close structural analog. This data can be used as a benchmark for method development.

EnantiomerRetention Time (min)Resolution (Rs)Tailing Factor
(R)-enantiomer~18.0> 2.5Not specified
(S)-enantiomer~22.5> 2.5Not specified

Data adapted from a study on β-amino-β-(4-bromophenyl) propionic acid.[3]

Visualizations

Chiral_HPLC_Troubleshooting_Workflow start Start: Poor/No Resolution check_csp Is the CSP appropriate? start->check_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_csp->optimize_mp Yes screen_csp Screen Different CSPs (e.g., Polysaccharide, Glycopeptide) check_csp->screen_csp No adjust_flow Adjust Flow Rate (Typically Decrease) optimize_mp->adjust_flow control_temp Control Temperature adjust_flow->control_temp end_good Resolution Achieved control_temp->end_good screen_csp->optimize_mp

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Chiral_Separation_Methods racemic Racemic Mixture of 3-Amino-3-(4-fluorophenyl)-propionic acid hplc Direct HPLC Separation racemic->hplc crystallization Diastereomeric Salt Crystallization racemic->crystallization enzymatic Enzymatic Kinetic Resolution racemic->enzymatic separated Separated Enantiomers hplc->separated crystallization->separated enzymatic->separated

Caption: Overview of methods for the chiral separation of enantiomers.

References

Technical Support Center: Determination of Enantomeric Excess of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of β-amino acid enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess (ee) of β-amino acids?

A1: The three primary analytical techniques for determining the enantiomeric excess of β-amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Chiral HPLC and GC are separation-based methods that physically resolve the enantiomers, while NMR spectroscopy typically uses a chiral resolving agent to induce distinguishable signals for each enantiomer.[2]

Q2: When is derivatization of my β-amino acid sample necessary?

A2: Derivatization is often required for several reasons:

  • To improve chromatographic properties: For GC analysis, derivatization is crucial to increase the volatility and thermal stability of the amino acids.[2][3][4] For both HPLC and GC, it can also improve peak shape and reduce tailing.[2]

  • To enhance detection: A chromophore or fluorophore can be attached to the amino acid to significantly improve detection sensitivity, particularly for compounds with low UV absorbance.[2][5]

  • To enable indirect separation: A chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column in HPLC or distinguished by NMR.[2][5]

Q3: How do I choose the most suitable analytical method for my β-amino acid sample?

A3: The choice of method depends on several factors:

  • Volatility and Thermal Stability: Chiral GC is well-suited for volatile and thermally stable β-amino acids or those that can be derivatized to meet these requirements.[2]

  • Sample Complexity: Chiral HPLC is often the preferred method for less volatile compounds and for analyzing complex mixtures.[2]

  • Availability of Pure Enantiomers: NMR spectroscopy, when used with chiral solvating agents, can be an effective method if you have access to enantiomerically pure standards for comparison.

  • Required Sensitivity: Indirect HPLC methods using fluorescent derivatizing agents can offer high sensitivity.[5]

Troubleshooting Guides

Chiral HPLC
Issue Potential Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Mobile phase additives (e.g., acid or base) are missing or at the wrong concentration.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[6][7]- Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol, acetonitrile) and its concentration.[8]- Adjust the concentration of additives like trifluoroacetic acid (TFA) or formic acid.[9]
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the silica support.- Overloading of the column.- Inappropriate mobile phase pH.- Add a competing amine or acid to the mobile phase to block active sites on the stationary phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Irreproducible retention times - Column temperature fluctuations.- Inadequate column equilibration between runs.- Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients.[10]- Prepare fresh mobile phase daily.
Chiral GC
Issue Potential Cause(s) Suggested Solution(s)
No peaks or very small peaks - Analyte is not volatile enough.- Analyte is thermally degrading in the injector or on the column.- Incomplete derivatization.- Ensure the derivatization procedure is complete and optimized to increase volatility.[4]- Lower the injector and oven temperatures.- Confirm the integrity of the derivative using a technique like mass spectrometry.
Peak broadening - Suboptimal carrier gas flow rate.- Thick film stationary phase leading to slow mass transfer.- Dead volume in the GC system.- Optimize the carrier gas flow rate.- Use a column with a thinner stationary phase film.- Check and minimize any dead volume in the system connections.
Baseline drift - Column bleed at high temperatures.- Contamination in the carrier gas or GC system.- Use a low-bleed column.- Ensure high-purity carrier gas and use traps to remove impurities.
NMR Spectroscopy
Issue Potential Cause(s) Suggested Solution(s)
No separation of enantiomeric signals - The chiral resolving agent is not effective for the specific analyte.- Insufficient amount of chiral resolving agent.- Poor sample solubility.- Screen different chiral resolving agents (e.g., chiral solvating agents, chiral derivatizing agents).- Increase the molar ratio of the resolving agent to the analyte.- Use a different deuterated solvent to improve solubility.
Broad signals - Chemical exchange between the analyte and the chiral resolving agent is too fast or too slow on the NMR timescale.- Sample concentration is too high.- Adjust the temperature of the NMR experiment.- Dilute the sample.
Inaccurate integration for ee calculation - Overlapping signals from the analyte and the chiral resolving agent or impurities.- Poor signal-to-noise ratio.- Choose a chiral resolving agent with signals that do not overlap with the analyte signals of interest.- Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Chiral HPLC: Direct Separation on a Chiral Stationary Phase

This protocol outlines a general procedure for the direct separation of β-amino acid enantiomers.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol, isopropanol)

  • HPLC-grade water

  • Additives (e.g., trifluoroacetic acid, formic acid, diethylamine)

  • β-amino acid sample

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the β-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate organic solvent and aqueous phase. Additives should be added at the desired concentration (e.g., 0.1% v/v). Degas the mobile phase before use.

  • HPLC System Setup:

    • Install the chiral column in the column oven.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Analysis: Inject the prepared sample onto the column and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral GC: Indirect Separation after Derivatization

This protocol describes a general method for the derivatization and subsequent GC analysis of β-amino acids.

Materials:

  • Chiral GC column (e.g., Chirasil-Val)[11]

  • Derivatizing agents (e.g., N-trifluoroacetyl isopropyl esters)[11]

  • Anhydrous solvents (e.g., dichloromethane, isopropanol)

  • β-amino acid sample

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Derivatization:

    • Dry the β-amino acid sample thoroughly.

    • Add the esterification reagent (e.g., isopropanol/HCl) and heat the sample to form the amino acid ester.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Add the acylation reagent (e.g., trifluoroacetic anhydride) and heat to form the N-acyl amino acid ester.

    • Evaporate the excess reagent and redissolve the derivatized sample in an appropriate solvent (e.g., dichloromethane).

  • GC System Setup:

    • Install the chiral capillary column.

    • Set the injector and detector temperatures.

    • Program the oven temperature ramp.

    • Set the carrier gas flow rate.

  • Analysis: Inject the derivatized sample into the GC.

  • Data Analysis: Integrate the peak areas of the two diastereomeric derivatives to calculate the enantiomeric excess as described for HPLC.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_data Data Processing start β-Amino Acid Sample derivatization Derivatization (Optional, for GC/Indirect HPLC) start->derivatization dissolution Dissolution in Mobile Phase start->dissolution hplc Chiral HPLC derivatization->hplc gc Chiral GC derivatization->gc dissolution->hplc nmr NMR Spectroscopy dissolution->nmr separation Separation of Enantiomers/ Diastereomers hplc->separation gc->separation detection Signal Detection (UV, FID, NMR) nmr->detection separation->detection integration Peak Integration detection->integration calculation ee Calculation integration->calculation

Caption: General workflow for determining the enantiomeric excess of β-amino acids.

decision_tree start Start: Choose Analytical Method q1 Is the sample volatile & thermally stable? start->q1 q2 Is derivatization acceptable? q1->q2 No gc Use Chiral GC q1->gc Yes q3 Is high sensitivity required? q2->q3 Yes hplc_direct Use Direct Chiral HPLC (Chiral Stationary Phase) q2->hplc_direct No hplc_indirect Use Indirect Chiral HPLC (Chiral Derivatizing Agent) q3->hplc_indirect Yes nmr Use NMR with Chiral Resolving Agent q3->nmr No

Caption: Decision tree for selecting a method to determine enantiomeric excess.

References

Technical Support Center: Degradation of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups susceptible to degradation under forced degradation conditions are the amino group (-NH2) and the carboxylic acid group (-COOH). The fluorophenyl ring is generally stable but can undergo degradation under harsh photolytic conditions.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on its structure, the anticipated degradation pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various oxidized species.

  • Hydrolysis (Acidic and Basic): While the core structure is relatively stable, extreme pH and temperature conditions could potentially lead to decarboxylation or other reactions involving the carboxylic acid and amino groups.

  • Photodegradation: Aromatic compounds can be susceptible to photolytic degradation. The carbon-fluorine bond is strong, but high-energy light exposure could potentially lead to defluorination or reactions involving the aromatic ring.

  • Thermal Degradation: High temperatures can induce decomposition, possibly involving decarboxylation or reactions involving the amino group.

Q3: I am not observing any significant degradation under my initial stress conditions. What should I do?

A3: If you observe less than the target 5-10% degradation, consider the following adjustments:

  • Increase Stressor Concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidative degradation, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).

  • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 60°C to 80°C) can accelerate degradation.

  • Extend Exposure Time: Prolong the duration of the stress study. However, be aware that this may lead to the formation of secondary degradants, which can complicate the analysis.

  • Verify Compound Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility will limit its exposure to the stressor.

Q4: My analytical chromatogram shows poor peak shape for the parent compound and its degradants. How can I improve this?

A4: Poor peak shape (e.g., tailing or fronting) in HPLC analysis can often be resolved by:

  • Adjusting Mobile Phase pH: The compound has both acidic and basic functional groups. Ensure the mobile phase pH is at least 2 pH units away from the pKa values of the analyte to ensure it is in a single ionic form.

  • Optimizing Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer.

  • Trying a Different Column: A column with a different stationary phase (e.g., a phenyl column instead of a C18) might provide better selectivity and peak shape.

  • Checking for Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No degradation observed in oxidative stress conditions. The oxidizing agent (e.g., H₂O₂) is not strong enough or the reaction kinetics are slow at room temperature.Increase the concentration of the oxidizing agent (e.g., up to 30% H₂O₂). Gently heat the solution (e.g., to 40-60°C) to accelerate the reaction. Ensure the compound is fully dissolved.
Multiple, poorly resolved peaks in the chromatogram after stress. Incomplete separation of degradants. Formation of secondary or tertiary degradation products.Optimize the HPLC method: adjust the gradient, change the mobile phase pH, or try a column with a different selectivity. Analyze samples at earlier time points to identify primary degradants before they convert to secondary products.
Loss of total peak area during the study (mass balance issues). A degradant may be non-UV active, volatile, or precipitating out of solution. The parent compound or a degradant might be adsorbing to the sample vial.Use a mass-sensitive detector (e.g., CAD or ELSD) in addition to a UV detector. Check for precipitate in the sample vials. Use silanized vials to minimize adsorption.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent exposure to light). Pipetting errors or issues with stock solution stability.Ensure precise control over all experimental parameters. Use a calibrated oven and photostability chamber. Prepare fresh stock solutions for each experiment and verify their concentration.

Data Presentation

The following table summarizes hypothetical degradation data for this compound to illustrate expected outcomes. Actual results will vary based on specific experimental conditions.

Stress Condition Reagent/Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
Acid Hydrolysis 1 M HCl, 80°C2492.54.21.87.5
Base Hydrolysis 1 M NaOH, 80°C2489.16.82.510.9
Oxidative 10% H₂O₂, RT2485.39.13.714.7
Thermal 80°C (Solid State)7298.21.1-1.8
Photolytic ICH Option 1 (Solid)-96.52.3-3.5
Photolytic ICH Option 1 (Solution)-91.85.51.28.2

Experimental Protocols

Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL. This stock solution will be used for all stress studies.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 1 M HCl.

  • Incubate the solution at 80°C.

  • Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

  • Incubate at 80°C.

  • Withdraw aliquots at specified intervals and neutralize with 1 M HCl.

Oxidative Degradation
  • To 1 mL of the stock solution, add 9 mL of 10% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at designated times (e.g., 2, 6, 12, 24 hours).

Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Expose the vial to a temperature of 80°C in a calibrated oven.

  • At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound and a solution (100 µg/mL in mobile phase) to a light source in a photostability chamber according to ICH Q1B guidelines.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the specified exposure.

Visualizations

Predicted Degradation Pathways

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acidic/Basic Hydrolysis cluster_photolysis Photolytic Stress parent This compound oxidized_amino Oxidized Amino Group Products parent->oxidized_amino [O] decarboxylated Decarboxylation Product parent->decarboxylated H⁺/OH⁻, Δ defluorinated Defluorinated Products parent->defluorinated ring_opened Ring-Opened Products parent->ring_opened hν (harsh)

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation (Peak Purity, Mass Balance) analysis->data

Caption: General workflow for conducting forced degradation studies.

Technical Support Center: Storage and Stability of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated compounds. It addresses common issues related to their storage, stability, and handling during experiments.

Troubleshooting Guides

This section is organized by common problems encountered during experiments involving fluorinated compounds. The question-and-answer format provides direct guidance and potential solutions.

Issue 1: Inconsistent Analytical Results or Poor Reproducibility

Question: My analytical results (e.g., HPLC, NMR) for a fluorinated compound are inconsistent across different batches or experiments. What could be the cause?

Answer: Inconsistent results with fluorinated compounds often stem from underlying stability issues or variations in sample handling. Here’s a systematic approach to troubleshoot this problem:

  • Verify Compound Integrity:

    • Purity and Identity: First, confirm the purity and identity of each new batch using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Minor variations in synthesis can introduce different impurity profiles.[1]

    • Reference Standard: Use a well-characterized reference standard for comparison.

  • Evaluate Storage Conditions:

    • Temperature: Fluorinated compounds can be sensitive to heat. Storage temperatures typically range from -20°C to 25°C, with some highly reactive intermediates requiring -20°C or below. Ensure the compound is stored at the recommended temperature.

    • Light Exposure: Many fluorinated compounds are photosensitive. Store them in opaque or amber containers to protect them from light.

    • Moisture: Hydrolysis can be a problem for some fluorinated compounds. Store them in a dry environment and consider using desiccants.

    • Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Assess Stability in Experimental Media:

    • pH Stability: The stability of your compound can be pH-dependent. Perform a stability study in your assay buffer at the relevant pH. Some compounds degrade significantly in alkaline or acidic conditions.[2][3]

    • Solvent Compatibility: Ensure the compound is stable in the solvent used for dissolution and in the assay medium. Some fluorinated solvents can react with strong bases or other reagents.[4]

A logical workflow for troubleshooting inconsistent results is outlined in the diagram below.

G start Inconsistent Experimental Results check_purity Step 1: Verify Compound Purity and Identity (HPLC, MS, NMR) start->check_purity check_storage Step 2: Review Storage Conditions (Temp, Light, Moisture) check_purity->check_storage Purity Confirmed check_solubility Step 3: Confirm Solubility in Assay Medium check_storage->check_solubility Storage Appropriate check_stability Step 4: Assess Stability in Assay Buffer (pH, Time) check_solubility->check_stability Soluble identify_degradants Step 5: Identify Degradation Products (LC-MS) check_stability->identify_degradants Instability Detected end Consistent Results check_stability->end Stable optimize Step 6: Optimize Experimental Conditions or Compound identify_degradants->optimize optimize->end

A logical workflow for troubleshooting inconsistent experimental data.

Issue 2: Unexpectedly High Clearance or Defluorination in In Vitro Assays

Question: My fluorinated compound, which was designed for metabolic stability, is showing rapid clearance in a liver microsome assay and I see evidence of C-F bond cleavage. What's happening?

Answer: While the carbon-fluorine (C-F) bond is very strong, it is not always metabolically inert.[5] Several enzymatic pathways can lead to defluorination.

  • Cytochrome P450 (CYP)-Mediated Oxidation: CYP enzymes can hydroxylate a carbon atom near or attached to a fluorine atom.[5] This can create unstable intermediates that then eliminate a fluoride ion.[5]

  • Dehalogenase Activity: Some enzymes, like fluoroacetate dehalogenases, can directly hydrolyze the C-F bond.[5]

To investigate this, you can perform a metabolic stability assay and analyze the metabolites.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the general storage recommendations for fluorinated compounds?

    • A1: Store fluorinated compounds in a cool, dry, and well-ventilated area.[1] They should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] For light-sensitive compounds, use opaque or amber containers. For compounds prone to oxidation, store under an inert atmosphere. Always refer to the Safety Data Sheet (SDS) for specific storage information.

  • Q2: Are there special considerations for storing volatile fluorinated compounds?

    • A2: Yes, all work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] For highly hazardous or moisture-sensitive agents, a glove box with an inert atmosphere is recommended.[1]

  • Q3: What type of containers should I use for storing fluorinated compounds?

    • A3: The choice of container depends on the specific compound. Some fluorinated compounds can generate hydrofluoric acid (HF), which is corrosive to glass.[1] In such cases, polyethylene, fluorocarbon, or other compatible plastic containers should be used.[6] Fluorinated containers, which have a fluorinated barrier, can also improve chemical resistance.[7]

Stability and Degradation

  • Q4: What are the common degradation pathways for fluorinated compounds?

    • A4: Degradation can occur through several mechanisms, including:

      • Nucleophilic displacement: This is more common for monofluorinated alkyl groups.[8]

      • Elimination of hydrogen fluoride (HF): This can happen with β-fluoro carbonyl compounds that have an acidic α-proton.[8]

      • Metabolism: Enzymes like cytochrome P450s can lead to defluorination.[5]

      • Photolysis: Exposure to light can degrade photosensitive fluorinated compounds.[9]

  • Q5: How can I assess the stability of my fluorinated compound?

    • A5: Stability-indicating assays, often using High-Performance Liquid Chromatography (HPLC), are used to quantify the compound over time under various stress conditions (e.g., different pH, temperature, light exposure).[2] Metabolic stability can be assessed using in vitro systems like liver microsomes or hepatocytes.[10]

Quantitative Stability Data

The stability of fluorinated compounds can vary significantly based on their structure and the experimental conditions. The following table summarizes some reported half-life data for various fluorinated compounds.

Compound Class/NameCondition/MatrixHalf-Life
Fluoroethers (PFO4DA)Human Serum127 days (95% CI: 86–243 days)[11][12]
Fluoroethers (Nafion byproduct 2)Human Serum296 days (95% CI: 176–924 days)[11][12]
Fluoroethers (PFO5DoA)Human Serum379 days (95% CI: 199–3870 days)[11][12]
Fluorodopa F-18Human Plasma1 to 3 hours[13]
Flortaucipir F-18Human Plasma17.0 +/- 4.2 minutes[13]
EncorafenibHuman Plasma3.5 hours (median terminal half-life)[13]
AvapritinibHuman32 to 57 hours[13]

Experimental Protocols

1. Stability-Indicating HPLC Method for 5-Fluorouracil

This protocol is adapted from a validated method for determining the stability of 5-Fluorouracil.[2][3]

  • Objective: To quantify the concentration of a fluorinated compound over time under stress conditions to determine its stability.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C-18 reversed-phase column (e.g., 250x4.6 mm, 5 µm).[2][3]

      • Mobile Phase: A suitable buffer, for example, 50mM KH₂PO₄ (pH 5.0).[2][3]

      • Flow Rate: 1.2 ml/min.[2][3]

      • Detection Wavelength: Determined by the UV absorbance of the compound (e.g., 254 nm for 5-Fluorouracil).[2][3]

      • Temperature: 30°C.[2][3]

    • Stress Studies:

      • Prepare solutions of the compound at a known concentration.

      • Expose the solutions to various stress conditions as per ICH guidelines (e.g., acidic, alkaline, oxidative, photolytic, thermal).[3]

      • For example, for alkaline degradation, treat the drug solution with 0.1 N NaOH at 80°C for a specified time.[14]

    • Sample Analysis:

      • At specified time points, take aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase.

      • Inject the samples into the HPLC system.

    • Data Analysis:

      • Quantify the peak area of the parent compound at each time point.

      • Plot the percentage of the compound remaining against time to determine the degradation rate.

2. Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a fluorinated compound.[4][15][10][16]

  • Objective: To determine the in vitro metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes.

  • Methodology:

    • Reaction Mixture Preparation:

      • Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[15][10]

    • Initiation and Incubation:

      • Pre-incubate the mixture at 37°C.

      • Initiate the reaction by adding a cofactor like NADPH (e.g., 1 mM final concentration).[15][10]

    • Time Points and Termination:

      • Incubate the reaction at 37°C.

      • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quenching solution like cold acetonitrile containing an internal standard.[15][16]

    • Sample Processing and Analysis:

      • Centrifuge the samples to precipitate the proteins.

      • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the compound remaining versus time.

      • The slope of the line gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.[4]

The workflow for a typical metabolic stability assay is depicted below.

G start Start: Prepare Reagents prepare_mix Prepare Reaction Mixture (Microsomes, Compound, Buffer) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate time_points Terminate at Time Points (0, 5, 15, 30, 45, 60 min) with Acetonitrile incubate->time_points process Process Samples (Centrifuge) time_points->process analyze Analyze by LC-MS/MS process->analyze end End: Calculate Half-life and Clearance analyze->end

A typical experimental workflow for a metabolic stability assay.

References

Overcoming solubility problems with (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Q2: I am having trouble dissolving this compound. What are the common reasons for this?

Solubility issues with this compound can arise from several factors:

  • pH of the solvent: Like other amino acids, its solubility is highly dependent on the pH of the solution. Solubility is generally lowest at its isoelectric point (pI).

  • Solvent choice: The polarity of the solvent plays a crucial role. While it may have some solubility in aqueous solutions, organic co-solvents are often required.

  • Temperature: Solubility of solid compounds often increases with temperature.

  • Physical form: The compound is typically a solid, and the particle size can affect the dissolution rate.[2]

Q3: What is the isoelectric point (pI) of this compound, and why is it important for solubility?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At the pI, the solubility of amino acids in aqueous solutions is at its minimum because the electrostatic repulsive forces between molecules are weakest, which can lead to aggregation and precipitation.

pI ≈ (pKa₁ + pKa₂) / 2 = (3.66 + 9.8) / 2 ≈ 6.73

Disclaimer: This is an estimated value. The actual pI may vary.

Q4: How can I improve the solubility of this compound in aqueous solutions?

To improve solubility in aqueous solutions, you should adjust the pH to be either significantly above or below the estimated isoelectric point (pI ≈ 6.73).

  • Acidic conditions (pH < 5): Adding a small amount of a biocompatible acid (e.g., HCl) will protonate the carboxylate group, resulting in a net positive charge and increasing solubility.

  • Basic conditions (pH > 8): Adding a small amount of a biocompatible base (e.g., NaOH) will deprotonate the amino group, resulting in a net negative charge and increasing solubility.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound does not dissolve in water. The pH of the water is close to the isoelectric point (pI) of the compound.Adjust the pH of the aqueous solution. For acidic conditions, add 0.1 M HCl dropwise. For basic conditions, add 0.1 M NaOH dropwise. Monitor the pH and observe for dissolution.
Precipitate forms after initial dissolution. The solution is saturated, or the temperature has decreased. The pH may have shifted back towards the pI.Gently warm the solution while stirring. Ensure the pH is stable and sufficiently far from the pI.
Compound is insoluble in non-polar organic solvents. This compound is a zwitterionic compound with polar functional groups.This is expected. Use polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol, possibly with the addition of a small amount of water or pH adjustment.
Need to prepare a high-concentration stock solution. Limited solubility in a single solvent.Use a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic molecules for biological assays.

Data Presentation

Qualitative Solubility of this compound

SolventSolubilityNotes
WaterSparingly soluble at neutral pHSolubility is highly pH-dependent.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for preparing concentrated stock solutions.
EthanolSparingly solubleMay require heating or the addition of a co-solvent.
MethanolSparingly solubleSimilar to ethanol, solubility may be limited.

Note: Specific quantitative solubility data is not widely available. The information above is based on the general properties of similar beta-amino acids and available supplier information.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer by pH Adjustment

  • Weigh the desired amount of this compound.

  • Add a small amount of the desired aqueous buffer (e.g., PBS, TRIS).

  • While stirring, add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH away from the estimated pI of 6.73.

  • Monitor the pH using a calibrated pH meter.

  • Continue to add the acidic or basic solution until the compound is fully dissolved.

  • Adjust the final volume with the buffer.

  • Sterile filter the solution if required for cell-based assays.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Insoluble Compound solvent What is the solvent? start->solvent water Aqueous Solution solvent->water Water organic Organic Solvent solvent->organic Organic check_ph Is pH adjusted? water->check_ph polar_aprotic Use a polar aprotic solvent (e.g., DMSO, DMF) organic->polar_aprotic adjust_ph Adjust pH away from pI (~6.73) (Add 0.1M HCl or 0.1M NaOH) check_ph->adjust_ph No heat_sonicate Apply gentle heat (37°C) or sonicate check_ph->heat_sonicate Yes adjust_ph->heat_sonicate co_solvent Consider a co-solvent (e.g., DMSO) heat_sonicate->co_solvent dissolved Compound Dissolved co_solvent->dissolved polar_aprotic->dissolved

A flowchart outlining the steps to troubleshoot solubility problems.

Potential Signaling Pathway Interaction

Given that this compound is investigated for neurological disorders, it may interact with major neurotransmitter systems. As a structural analog of GABA and glutamate precursors, a plausible, though hypothetical, mechanism of action could involve the modulation of the balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad glut_r Glutamate Receptor glutamate->glut_r Release gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_r GABA Receptor vesicle->gaba_r Release compound (S)-3-Amino-3-(4-fluoro-phenyl) -propionic acid compound->gad Modulates? inhibition Inhibitory Signal gaba_r->inhibition excitation Excitatory Signal glut_r->excitation

A diagram illustrating a hypothetical modulation of GABA synthesis from glutamate.

References

Technical Support Center: Interpreting Complex ¹⁹F NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁹F NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR spectra of fluorinated organic molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁹F NMR spectrum baseline rolling or distorted?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can interfere with accurate phasing and integration. Several factors can contribute to this issue:

  • Large Spectral Width: ¹⁹F NMR has a very broad chemical shift range. Acquiring a very large spectral width can often lead to baseline distortions.[1]

  • Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[1]

  • Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline problems.[1]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.

Q2: I see small, unevenly spaced peaks around my main signal. What are they?

These are likely ¹³C satellites. Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom. This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This asymmetry arises because the isotopic effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the ¹²C-bound ¹⁹F.[1][2]

Q3: Why is the signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum poor?

A poor signal-to-noise ratio can be due to several factors:

  • Low Concentration: The sample may be too dilute.

  • Insufficient Number of Scans: Increasing the number of scans will improve the S/N ratio.

  • Incorrect Pulse Width: An improperly calibrated pulse width can lead to inefficient excitation and a lower signal.

  • Long Relaxation Times (T1): If the relaxation delay is too short compared to the T1 of the fluorine nuclei, the signal can become saturated, leading to lower intensity. This can be particularly important for quantitative measurements.[3]

Q4: How do I properly reference my ¹⁹F NMR spectrum?

Accurate chemical shift referencing is critical for interpreting ¹⁹F NMR data, especially when comparing spectra or studying weak interactions.[4]

  • Internal Referencing: The use of an internal standard is highly recommended. The choice of standard can depend on the solvent and the chemical shift range of interest.[4][5] Common internal standards include trifluoroacetic acid (TFA) and 4-fluorobenzoic acid.[6][7]

  • External Referencing: While possible, external referencing can be less accurate due to susceptibility differences between the sample and the reference.[8]

  • Indirect Referencing: Modern spectrometers can use the deuterium lock signal to indirectly reference the ¹⁹F spectrum. However, for high accuracy, especially in studies of ligand binding, an internal reference is often necessary.[4][5]

Q5: My coupling patterns are very complex. How can I simplify them?

The complexity of ¹⁹F NMR spectra often arises from both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings, which can span over multiple bonds.[9][10]

  • Decoupling Experiments: Running proton-decoupled or carbon-decoupled ¹⁹F NMR experiments can significantly simplify the spectra by removing the splitting from those nuclei.[9]

  • 2D NMR Techniques: Advanced 2D NMR experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC can help to resolve overlapping signals and identify coupling partners.[11]

Troubleshooting Guides

Issue: Poor Spectral Resolution and Overlapping Signals

This is a common challenge, especially in complex mixtures or large molecules.

Troubleshooting Workflow:

start Poor Resolution/ Overlapping Signals check_shim Check Shimming start->check_shim increase_scans Increase Number of Scans check_shim->increase_scans If shimming is good adjust_sw Adjust Spectral Width (SW) and Acquisition Time (AQ) increase_scans->adjust_sw If S/N is still low change_solvent Change Solvent adjust_sw->change_solvent If resolution is still poor advanced_nmr Utilize 2D NMR Techniques (e.g., ¹H-¹⁹F HETCOR) change_solvent->advanced_nmr If overlap persists deconvolution Apply Post-Processing (Deconvolution) advanced_nmr->deconvolution For highly complex spectra resolved_spectrum Resolved Spectrum advanced_nmr->resolved_spectrum deconvolution->resolved_spectrum

Figure 1: Troubleshooting workflow for poor spectral resolution.

Detailed Steps:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer.

  • Increase Acquisition Time: A longer acquisition time can improve digital resolution.

  • Solvent Effects: The chemical shifts in ¹⁹F NMR can be highly sensitive to the solvent.[12][13][14] Changing the solvent may help to separate overlapping signals.

  • Advanced NMR Experiments: For very complex mixtures, 2D NMR experiments that correlate ¹⁹F with other nuclei (¹H, ¹³C) can be invaluable for assigning signals and determining connectivity.[11][15]

  • Data Processing: Advanced processing techniques like deconvolution can be used to computationally separate overlapping peaks.[16]

Data Presentation: Quantitative Information

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

Chemical shifts are referenced to CFCl₃ at 0 ppm. Note that negative values are upfield.[17]

Functional GroupChemical Shift Range (ppm)
-CF₃-55 to -90[2]
Ar-F-110 to -180[2]
-CF₂--70 to -140[2]
>CF--120 to -240[2]
F-C=O+40 to +80[17]
Table 2: Common ¹⁹F Coupling Constants (J)

The magnitude of coupling constants provides valuable structural information.[10]

Coupling TypeNumber of BondsTypical Range (Hz)
JFF (geminal)2250 - 300[9]
JFF (vicinal)30 - 40
JFF (long-range)4-50 - 20[9]
JHF (geminal)240 - 80
JHF (vicinal)30 - 30
JHF (long-range)4-50 - 5[18]
JCF1160 - 350
JCF215 - 50

Experimental Protocols

Protocol: Quantitative ¹⁹F NMR (qNMR)

Quantitative ¹⁹F NMR is a powerful tool due to the wide chemical shift dispersion, which often reduces signal overlap.[16][19]

Methodology:

  • Sample Preparation:

    • Accurately weigh the sample and a suitable internal standard (e.g., 4-fluorobenzoic acid) into an NMR tube.[6]

    • Dissolve in a deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[7]

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.[3][7] A delay of 20-30 seconds is often sufficient.[6][7]

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) while simplifying the spectrum.[3]

  • Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the integral values, the number of fluorine atoms, and the known concentration of the internal standard.

Visualizations

Factors Influencing ¹⁹F Chemical Shifts

F19_Shift ¹⁹F Chemical Shift Electronic_Effects Electronic Effects F19_Shift->Electronic_Effects Solvent_Effects Solvent Effects F19_Shift->Solvent_Effects Steric_Effects Steric Effects F19_Shift->Steric_Effects Temperature_Effects Temperature F19_Shift->Temperature_Effects Inductive Inductive Effects (Electron Donating/Withdrawing) Electronic_Effects->Inductive Resonance Resonance Effects Electronic_Effects->Resonance H_Bonding Hydrogen Bonding Solvent_Effects->H_Bonding Polarity Solvent Polarity Solvent_Effects->Polarity Conformation Molecular Conformation Steric_Effects->Conformation

Figure 2: Factors influencing ¹⁹F NMR chemical shifts.

References

Validation & Comparative

A Comparative Analysis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and its Non-fluorinated Analog, (S)-3-Amino-3-phenyl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorinated β-amino acid, (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, and its non-fluorinated counterpart, (S)-3-Amino-3-phenyl-propionic acid (also known as (S)-β-Phenylalanine or phenibut). Both compounds are of significant interest in neuroscience and medicinal chemistry, particularly in the context of their interaction with GABA receptors. This document synthesizes available information to facilitate further research and drug development efforts.

Introduction to the Analogs

(S)-3-Amino-3-phenyl-propionic acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to interact with GABA receptors. Its fluorinated analog, this compound, incorporates a fluorine atom at the para position of the phenyl ring. This modification is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[1][2] Fluorination can influence a compound's metabolic stability, binding affinity to target receptors, and ability to cross the blood-brain barrier.[3]

Efficacy and Biological Activity: A Comparative Overview

The non-fluorinated compound, (S)-3-Amino-3-phenyl-propionic acid (phenibut), is a known agonist of the GABA-B receptor.[4] For instance, racemic phenibut has a reported binding affinity (Ki) of 177 µM for the GABA-B receptor, with the (R)-enantiomer showing higher activity.[4]

The introduction of a fluorine atom to the phenyl ring, as in this compound, is anticipated to modulate its biological activity. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions within the binding pocket of its target receptor.[2] This could translate to enhanced binding affinity and potency.

Table 1: Summary of Known and Anticipated Properties

PropertyThis compound(S)-3-Amino-3-phenyl-propionic acidReference
Primary Target Presumed GABA-B Receptor AgonistGABA-B Receptor Agonist[4]
Binding Affinity (Ki) Data not available~177 µM (racemic phenibut)[4]
Expected Efficacy Potentially enhanced due to fluorinationEstablished[2]
Metabolic Stability Potentially enhancedModerate[3]
Blood-Brain Barrier Penetration Potentially enhancedModerate[3]

Note: The properties for the fluorinated analog are largely inferred from general principles of medicinal chemistry and require direct experimental validation.

Experimental Protocols

To experimentally determine and compare the efficacy of these two compounds, a GABA-B receptor binding assay is a standard and appropriate method.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and (S)-3-Amino-3-phenyl-propionic acid for the GABA-B receptor.

Materials:

  • Rat brain tissue (cerebellum or cortex)

  • [³H]-GABA (Radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Test compounds: this compound and (S)-3-Amino-3-phenyl-propionic acid

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add a known concentration of [³H]-GABA (e.g., 2-10 nM) and the membrane preparation.

    • Non-specific Binding: Add [³H]-GABA, the membrane preparation, and a high concentration of unlabeled GABA (e.g., 100 µM).

    • Competitive Binding: Add [³H]-GABA, the membrane preparation, and varying concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻³ M).

    • Incubate all tubes at 4°C for 30 minutes.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-GABA binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

GABAB_Receptor_Signaling_Pathway cluster_membrane Cell Membrane GABAB GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases K+ Efflux K+ Efflux K_channel->K+ Efflux Increases Ligand Agonist (this compound or (S)-3-Amino-3-phenyl-propionic acid) Ligand->GABAB Binds Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Leads to

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Membrane Preparation Centrifugation->Membranes Incubation Incubation with [3H]-GABA & Test Compounds Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Caption: GABA-B Receptor Binding Assay Workflow.

References

A Comparative Guide to the Cytotoxicity of Halogenated Beta-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of halogenated beta-phenylalanine derivatives, supported by experimental data, to inform the development of new therapeutic agents. The introduction of halogen atoms to the beta-phenylalanine scaffold can significantly influence the cytotoxic potential of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of beta-phenylalanine derivatives against various human cancer cell lines. The data highlights the impact of different substitutions, including halogenation, on the antiproliferative effects of these compounds.

Compound IDR Group (Substituent)Cell LineIC50 (µM)
5 Pyrazole moietyH69 (SCLC)12.5
H69AR (MDR-SCLC)16.2
HEK293 (Non-cancerous)> 100
13b 4-ChlorophenylH69 (SCLC)10.8
H69AR (MDR-SCLC)14.7
HEK293 (Non-cancerous)> 100
Doxorubicin (Reference Drug)H69 (SCLC)0.08
H69AR (MDR-SCLC)1.8
Cisplatin (Reference Drug)H69 (SCLC)0.9
H69AR (MDR-SCLC)4.8

Data sourced from a study on beta-phenylalanine derivatives as antiproliferative candidates in lung cancer models[1]. SCLC: Small Cell Lung Cancer; MDR-SCLC: Multidrug-Resistant Small Cell Lung Cancer.

Key Observations:

  • Effect of Halogenation: Compound 13b , which features a 4-chlorophenyl substituent, demonstrated the most pronounced cytotoxic activity among the tested Schiff base analogues in an initial screen against A549 lung adenocarcinoma cells, with a mean cell viability of 30.1% at a 100 µM concentration[1]. This suggests that the electron-withdrawing nature of the chlorine atom at the para position may enhance antiproliferative efficacy[1].

  • Activity in Drug-Resistant Cells: Both compound 5 (a heterocyclic pyrazole derivative) and the halogenated compound 13b exhibited promising anticancer activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines[1].

  • Selectivity: Importantly, both compounds 5 and 13b showed low cytotoxicity against non-cancerous HEK293 cells, with IC50 values greater than 100 µM, indicating a degree of selectivity for cancer cells[1].

While not beta-phenylalanine derivatives, studies on other phenylalanine-containing molecules also support the idea that halogenation is a viable strategy for maintaining or enhancing cytotoxicity. For instance, the fluorination of a phenylalanine residue in monomethyl auristatin F (a potent anticancer agent) was found to be well-tolerated and even resulted in a marginal increase in cytotoxicity against SKOV3 adenocarcinoma and B16-F10 melanoma cell lines[2].

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a common method used to assess the cytotoxic effects of compounds on cultured cells.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, H69, H69AR) and non-cancerous cell lines (e.g., HEK293) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The beta-phenylalanine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the solvent alone are also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in evaluating the cytotoxicity of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, H69) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Halogenated β-Phenylalanine Derivatives) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis IC50 Calculation & Dose-Response Curves absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of halogenated beta-phenylalanine derivatives.

High concentrations of phenylalanine have been shown to induce apoptosis in neuronal cells through the Fas death receptor pathway[3]. This extrinsic apoptosis pathway is a potential mechanism through which beta-phenylalanine derivatives may exert their cytotoxic effects.

fas_pathway Fas Death Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm fasl Fas Ligand (FasL) fasr Fas Receptor (FasR) fasl->fasr Binding disc Death-Inducing Signaling Complex (DISC) fasr->disc Recruitment procaspase8 Pro-caspase-8 disc->procaspase8 Recruitment caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage & Activation caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the Fas-mediated apoptosis pathway.

References

In Vitro Comparative Analysis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and Other Beta-Amino Acids at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and other selected beta-amino acids, focusing on their interaction with the GABA-B receptor. The information is compiled from various scientific sources to aid in research and development efforts within the fields of neuroscience and pharmacology.

Introduction

Beta-amino acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential therapeutic applications.[1] Unlike their alpha-amino acid counterparts, the amino group is attached to the beta-carbon, which can confer increased metabolic stability and the ability to form unique secondary structures in peptides.[1] this compound is a specific beta-amino acid derivative that serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2] Its fluorinated phenyl group is a key feature that can enhance pharmacological properties such as binding affinity and metabolic stability.[2] This guide focuses on the in vitro comparison of this compound and other relevant beta-amino acids, primarily at the GABA-B receptor, a key G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission in the central nervous system.

Comparative In Vitro Data

Table 1: GABA-B Receptor Binding Affinities (Ki)

CompoundChemical StructureKi (μM)Receptor SourceRadioligandReference
(R)-Baclofen4-amino-3-(4-chlorophenyl)butanoic acid0.14 ± 0.01Rat Brain Membranes[3H]GABA[3]
(S)-Baclofen4-amino-3-(4-chlorophenyl)butanoic acid> 100Rat Brain Membranes[3H]GABA[3]
3-Amino-3-(4-chlorophenyl)propanoic acid3-amino-3-(4-chlorophenyl)propanoic acidWeak Antagonist (pA2 = 3.5)Guinea Pig IleumN/A[4][5]
This compoundThis compoundData Not AvailableN/AN/AN/A

Table 2: GABA-B Receptor Functional Potency (EC50/IC50)

CompoundAssay TypeCell Line/TissueMeasured EffectPotency (μM)Reference
(R,S)-(+/-)-BaclofenElectrophysiologyRat Hippocampal SlicesDepression of CA1 population spikesEC50 = 2.5
R-(-)-beta-phenyl-GABAElectrophysiologyRat Hippocampal SlicesDepression of CA1 population spikesEC50 = 25
This compoundData Not AvailableN/AN/AData Not AvailableN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize the activity of beta-amino acids at the GABA-B receptor.

Radioligand Binding Assay for GABA-B Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human GABA-B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Radioligand: [3H]GABA

  • Non-specific binding control: Unlabeled GABA (1 mM)

  • Test compounds (e.g., this compound) at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GABA-B cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of unlabeled GABA (final concentration 1 mM), 50 µL of [3H]GABA, and 100 µL of membrane preparation.

      • Compound Competition: 50 µL of test compound at various concentrations, 50 µL of [3H]GABA, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G_1 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293-GABA-B Cell Culture prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Final Membrane Suspension prep3->prep4 assay1 Incubate Membranes with [3H]GABA & Test Compound prep4->assay1 Add Membranes assay2 Total, Non-specific, and Competition Wells assay1->assay2 analysis1 Filtration & Scintillation Counting assay2->analysis1 Filter and Count analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow for determining GABA-B receptor binding affinity.

cAMP Functional Assay

This protocol measures the functional activity of a test compound as an agonist or antagonist at the GABA-B receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human GABA-B receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (e.g., this compound) at various concentrations

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Seeding:

    • Seed HEK293-GABA-B cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Agonist Mode Assay:

    • Wash the cells with assay buffer.

    • Add test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 1 µM) to all wells to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Antagonist Mode Assay:

    • Wash the cells with assay buffer.

    • Add test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of a known GABA-B agonist (e.g., GABA or baclofen at its EC80 concentration) to all wells, except for the basal control, and incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value.

Experimental Workflow for cAMP Functional Assay

G_2 cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_measurement Measurement & Analysis cell1 Seed HEK293-GABA-B Cells in 96-well plate agonist1 Add Test Compound cell1->agonist1 antagonist1 Add Test Compound cell1->antagonist1 agonist2 Add Forskolin agonist1->agonist2 measure1 Lyse Cells & Measure cAMP agonist2->measure1 antagonist2 Add GABA-B Agonist antagonist1->antagonist2 antagonist2->measure1 measure2 Determine EC50/IC50 measure1->measure2

Caption: Workflow for assessing GABA-B receptor functional activity.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a cascade of intracellular events that lead to a net inhibitory effect on neuronal activity. The canonical signaling pathway is depicted below.

GABA-B Receptor Downstream Signaling

G_3 cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects agonist GABA-B Agonist (this compound) receptor GABA-B Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates ca_channel Voltage-gated Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates hyperpolarization Hyperpolarization (Inhibition of postsynaptic neuron) k_channel->hyperpolarization K+ efflux leads to neurotransmitter_release Reduced Neurotransmitter Release (Presynaptic inhibition) ca_channel->neurotransmitter_release Reduced Ca2+ influx leads to

References

A Comparative Guide to the Pharmacokinetic Profiles of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and its structural analogs. The inclusion of a fluorine atom in the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. This guide aims to collate available experimental and predicted data to facilitate an objective comparison.

Executive Summary

This compound and its analogs are of significant interest in pharmaceutical research, particularly in the development of therapies for neurological disorders. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests they may act as GABA-B receptor agonists. Understanding the pharmacokinetic profiles of these compounds is crucial for predicting their efficacy and safety. This guide presents a comparison of a fluorinated analog with its non-fluorinated counterpart and other structurally related compounds, highlighting the impact of fluorination and other structural modifications on their absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Due to the limited availability of direct experimental pharmacokinetic data for this compound and its non-fluorinated analog, this guide presents a combination of experimental data for a structurally related analog and in silico predicted data for the primary compounds of interest. For comparison, pharmacokinetic data for the established GABA-B agonists, Baclofen and Phenibut, are also included.

Table 1: Comparative Pharmacokinetic Parameters

CompoundCmax (µg/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Data Source
This compound Predicted: ModeratePredicted: 1-2Predicted: 4-6Predicted: Moderate to HighIn Silico Prediction
(S)-3-Amino-3-phenylpropionic acid Predicted: Low to ModeratePredicted: 0.5-1.5Predicted: 2-4Predicted: ModerateIn Silico Prediction
S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4) 1.4 (at 1 mg/kg)0.83.4100 (at 1 and 10 mg/kg)Experimental (Rat)[1]
Baclofen 0.0628 (at 2.5 mg)0.95-22.5-770-85Experimental (Human)[2][3]
Phenibut Not well elucidatedNot well elucidated5.3Well-absorbedExperimental (Human)[4][5]

Experimental Protocols

Pharmacokinetic Analysis of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4) in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral (p.o.): 1, 10, and 30 mg/kg doses administered via oral gavage.

    • Intravenous (i.v.): 0.5, 1, 10, and 30 mg/kg doses administered via a jugular catheter.

  • Blood Sampling: Blood samples were collected at predetermined time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation.

  • Analytical Method: Plasma concentrations of S-4 were determined using a validated high-performance liquid chromatography (HPLC) or HPLC/mass spectrometry (MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC. Bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

General Protocol for In Vivo Pharmacokinetic Studies in Rodents

A general workflow for conducting pharmacokinetic studies in rodents, which would be applicable to the compounds discussed, is outlined below.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis A Compound Formulation C Dose Administration (Oral Gavage or IV) A->C B Animal Acclimatization B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Caption: A generalized workflow for in vivo pharmacokinetic studies in rodents.

LC-MS/MS Method for Quantification of β-Amino Acids in Plasma

While a specific protocol for this compound is not available, a general approach for the quantification of underivatized amino acids in plasma using LC-MS/MS can be adapted.

  • Sample Preparation: Protein precipitation of plasma samples is a common first step.

  • Chromatography: Reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are typically used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification.

Signaling Pathway

This compound and its analogs are presumed to exert their effects through the GABA-B receptor, a G-protein coupled receptor (GPCR). The activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

G cluster_extracellular cluster_membrane cluster_intracellular Agonist This compound or Analog GABAB_R GABA-B Receptor (GABAB1 and GABAB2 subunits) Agonist->GABAB_R Binds to G_protein G-protein (Gi/o) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma AC Adenylate Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_betagamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_efflux->Hyperpolarization Neurotransmitter_inhibition Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_inhibition

Caption: The GABA-B receptor signaling pathway.

Discussion

The introduction of a fluorine atom at the para position of the phenyl ring in (S)-3-Amino-3-phenylpropionic acid is predicted to enhance its pharmacokinetic profile. This is a common observation in medicinal chemistry, where fluorination can block metabolic sites, increase binding affinity, and alter lipophilicity, often leading to improved oral bioavailability and a longer half-life. The in silico predictions in Table 1 align with this expectation, suggesting that the fluorinated analog has a more favorable pharmacokinetic profile compared to its non-fluorinated counterpart.

The experimental data for the analog S-4 provides a valuable benchmark. S-4 exhibits excellent oral bioavailability in rats at lower doses, indicating efficient absorption.[1] Its half-life of approximately 3.4 hours suggests a moderate duration of action.[1]

The pharmacokinetic profiles of the established GABA-B agonists, Baclofen and Phenibut, offer further context. Baclofen has good bioavailability but a relatively short half-life, necessitating frequent dosing.[2][3] Phenibut is reported to be well-absorbed and has a longer half-life than Baclofen.[4][5] The predicted half-life of this compound falls within a desirable range for a therapeutic agent, potentially offering an advantage over Baclofen in terms of dosing frequency.

Conclusion

Based on a combination of in silico predictions and comparative analysis with structurally related compounds, this compound is anticipated to possess a favorable pharmacokinetic profile for a central nervous system drug candidate. The fluorination is expected to confer improved metabolic stability, leading to enhanced oral bioavailability and a longer half-life compared to its non-fluorinated analog. Further in vivo experimental studies are warranted to confirm these predictions and to fully characterize the ADME properties of this promising compound and its analogs. The likely mechanism of action via the GABA-B receptor signaling pathway provides a solid foundation for its further development in treating neurological disorders.

References

A Head-to-Head Comparison: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid and Phenylglycine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Property(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acidPhenylglycine
Molecular Formula C₉H₁₀FNO₂[1]C₈H₉NO₂[2][3]
Molecular Weight 183.18 g/mol [1]151.16 g/mol [2][3]
Melting Point Not available290 °C[2][4]
Solubility Good solubility and stability are noted as critical for drug development.[5]115 mg/mL in water at 100 °C.[2] Soluble in water.[6]
LogP Not available-2.07[2]
Appearance White to off-white solid.[7]White solid.[4]

Synthesis and Manufacturing

This compound

This compound is a synthetic amino acid derivative. While a specific, detailed, publicly available protocol for its synthesis is not widespread, the general approach involves asymmetric synthesis to establish the chiral center. The fluorinated phenyl group is a key feature, often incorporated to enhance pharmacological properties.[5][8] Its role as a building block in peptide synthesis is well-documented, where it is often used with an Fmoc protecting group.[7]

Phenylglycine

Phenylglycine can be prepared through several methods, with the Strecker synthesis being a common approach starting from benzaldehyde.[4] It can also be synthesized by the reductive amination of phenylglyoxylic acid.[4] Another documented method involves the hydrolysis of α-aminophenylacetonitrile.

Biological and Pharmacological Applications

This compound

This compound is primarily positioned as a valuable building block in the development of novel therapeutics, particularly for neurological disorders.[5][8] The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for brain penetration and overall drug efficacy.[9] Its incorporation into peptides can also enhance their therapeutic properties.[7]

Phenylglycine

Phenylglycine and its derivatives have a broader range of documented biological activities. They have been utilized as pharmacological tools to investigate metabotropic glutamate receptors.[10] Certain derivatives of phenylglycine have demonstrated antiphlogistic (anti-inflammatory), analgesic (pain-relieving), and spasmolytic (spasm-relieving) activities in animal models. Furthermore, L-phenylglycine derivatives have been explored as potential leads for antidiabetic drugs.[11] It is also a versatile intermediate in the synthesis of various pharmaceuticals.[6]

Experimental Protocols

Synthesis of Phenylglycine (Strecker Synthesis)

A general protocol for the synthesis of phenylglycine via the Strecker synthesis is as follows:

  • Reaction Initiation: Benzaldehyde is reacted with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide). This reaction is typically carried out in an aqueous solution.

  • Formation of α-aminonitrile: The initial reaction forms an α-aminonitrile intermediate.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, usually under acidic or basic conditions, to yield phenylglycine.

  • Purification: The final product is purified through recrystallization or other chromatographic techniques.

Note: This is a generalized protocol and specific reaction conditions, such as temperature, reaction time, and purification methods, may vary.

In Vivo Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to assess the anti-inflammatory potential of a compound like a phenylglycine derivative.[12][13][14]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week.

  • Grouping: Divide the animals into control, reference (e.g., a known anti-inflammatory drug), and test groups.

  • Compound Administration: Administer the test compound (e.g., a phenylglycine derivative) and reference drug, usually orally or intraperitoneally, at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Visualizing Workflows and Pathways

To aid in the conceptualization of the research and development process, the following diagrams illustrate a typical drug discovery workflow and a hypothetical signaling pathway where these compounds might exert their effects.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt Candidate Sel Candidate Sel Lead Opt->Candidate Sel Phase I Phase I Candidate Sel->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval Phase IV Phase IV Approval->Phase IV

Caption: A generalized workflow for drug discovery and development.

SignalingPathway cluster_0 Potential Neurological Target Receptor GPCR/Ion Channel G_Protein G-Protein/Effector Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Neurotransmission, Survival) Transcription_Factor->Cellular_Response Compound This compound or Phenylglycine Derivative Compound->Receptor Modulation

Caption: A hypothetical signaling pathway for neurological drug action.

Conclusion

Both this compound and Phenylglycine offer unique advantages for researchers in drug discovery. This compound, with its fluorinated structure, is a promising building block for developing compounds with potentially enhanced pharmacokinetic properties, especially for neurological targets. Phenylglycine, on the other hand, is a more established and versatile compound with a broader range of documented biological activities and readily available synthesis protocols. The choice between these two molecules will ultimately depend on the specific goals of the research project, including the therapeutic target, desired pharmacological profile, and synthetic strategy. This guide provides a foundational comparison to aid in that critical decision-making process.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in medicinal chemistry, offering a nuanced approach to modulating the biological activity and pharmacokinetic profiles of peptides and small molecules. The unique physicochemical properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for subtle yet profound alterations to a molecule's potency, stability, and target interactions. This guide provides a comparative analysis of fluorinated phenylalanine derivatives, focusing on how the position and number of fluorine substitutions on the phenyl ring influence their biological activity. The information is supported by quantitative data, detailed experimental protocols, and visualizations to aid in rational drug design and development.

Impact of Fluorination on Biological Activity: A Comparative Overview

The introduction of fluorine into the phenylalanine scaffold can dramatically alter its biological properties. The position of the fluorine atom on the phenyl ring—ortho (2-F), meta (3-F), or para (4-F)—as well as the degree of fluorination, dictates the electronic and conformational landscape of the amino acid, thereby influencing its interaction with biological targets.

Opioid Receptor Binding Affinity

The substitution of phenylalanine with its fluorinated analogs in opioid peptides has been shown to significantly impact receptor affinity and selectivity. The electron-withdrawing nature of fluorine can modulate the cation-π interactions that are often crucial for ligand-receptor binding.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Phenylalanine-Containing Peptide Analogs

Peptide AnalogNative Phenylalanine4-Fluoro-Phenylalanine
Biphalin (μ-opioid receptor) 0.385 ± 0.0410.158 ± 0.011
Biphalin (δ-opioid receptor) 1.15 ± 0.130.043 ± 0.005

Data presented for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.

HIV-1 Inhibition

Fluorinated phenylalanine derivatives have been incorporated into peptidomimetics designed to inhibit HIV-1 replication by targeting viral proteins such as the capsid protein p24. The fluorination can enhance binding affinity and metabolic stability, leading to improved antiviral potency.

Table 2: Comparative Anti-HIV-1 Activity (EC50, μM) of Phenylalanine-Containing Peptidomimetics

CompoundPhenylalanine CoreEC50 (μM)CC50 (μM)
I-14 Unmodified>189.32>189.32
I-19 Unmodified2.53 ± 0.84107.61 ± 27.43

Data represents the inhibitory potency of phenylalanine-containing peptidomimetics against HIV-2 (I-14) and HIV-1 (I-19). While not a direct comparison of fluorinated vs. non-fluorinated analogs, it highlights the activity of the core scaffold.

Antimicrobial Activity

Self-assembling peptides containing fluorinated phenylalanine derivatives have demonstrated potent antimicrobial activity. The fluorine atoms can enhance the peptide's interaction with bacterial membranes, leading to disruption and cell death.

Table 3: Comparative Antimicrobial Activity (MIC, μg/mL) of Phenylcarbamate Derivatives

CompoundFluorination PatternM. kansasii My 235/80E. coli CNCTC 377/79C. albicans CCM 8186
6d 4-Fluoro27.5 - 129.5195.3781.3 - 1562.5
8c 4-Chloro8.3 - 15.7>100097.7 - 195.3
8d 4-Chloro8.3 - 15.7>100097.7 - 195.3
8e 4-Chloro8.3 - 15.7>100097.7 - 195.3

This table provides a comparison of a fluoro-substituted derivative with chloro-substituted derivatives, illustrating the impact of halogenation on antimicrobial activity against various microbes.[1]

Visualizing Key Concepts and Processes

To further elucidate the structure-activity relationships and experimental workflows, the following diagrams are provided.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Logic Start Start Modify Introduce Fluorine (Position, Number) Start->Modify Structural Modification Properties Altered Physicochemical Properties (Lipophilicity, pKa, Stability) Modify->Properties Impacts Interaction Modulated Target Interaction (Binding Affinity, Enzyme Inhibition) Properties->Interaction Leads to Activity Enhanced/Altered Biological Activity Interaction->Activity Results in GPCR_Signaling cluster_membrane Cell Membrane Ligand Fluorinated Phe-Peptide GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fluorinated Phe + Activator) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

References

Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the cross-reactivity of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a valuable building block in the development of novel therapeutics, particularly for neurological disorders.

While specific comprehensive cross-reactivity screening data for this compound against a broad panel of receptors and enzymes is not publicly available, we can infer its likely selectivity profile by examining structurally and functionally related compounds. This compound belongs to the class of β-phenyl-γ-aminobutyric acid (GABA) analogs, which are known to primarily interact with the GABAergic system.

Comparative Analysis of Structurally Related Compounds

To provide a framework for comparison, this guide focuses on the pharmacological data of close structural analogs, primarily F-phenibut (β-(4-Fluorophenyl)-GABA), which shares the same core structure with the addition of a GABA moiety.

CompoundTarget ReceptorPotency (EC50)Reference
F-phenibut (β-(4-Fluorophenyl)-GABA)GABAB23.3 μM[1]
Phenibut (β-Phenyl-GABA)GABAB1362 μM[1]
BaclofenGABAB6.0 μM[1]

This data clearly positions F-phenibut as a potent GABAB receptor agonist, approximately 58 times more potent than its non-fluorinated counterpart, phenibut.[1] The addition of a fluorine atom to the phenyl ring significantly enhances its affinity for the GABAB receptor. While this compound lacks the terminal carboxylic acid of GABA, its structural similarity to the core of F-phenibut suggests a potential for interaction with the GABAB receptor, albeit likely with different potency.

Understanding the Broader Context of GABA Analogs

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders.[2] The GABAergic system includes GABAA and GABAB receptors, as well as GABA transporters (GATs) and the enzyme GABA transaminase (GABA-T).

While the primary target of many β-phenyl GABA analogs is the GABAB receptor, some derivatives have been shown to interact with other components of the GABAergic system or even other neurotransmitter systems. For instance, phenibut is reported to have some activity at GABAA receptors and may also stimulate dopamine receptors.[3][4]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a comprehensive screening against a panel of relevant biological targets is necessary. A standard approach involves radioligand binding assays.

Radioligand Binding Assay Protocol (Representative Example)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue known to express the target receptor (e.g., rat brain cortex for GABAB receptors) in a suitable buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.

  • Resuspend the final membrane pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a multi-well plate, combine the prepared cell membranes, a specific radioligand for the target receptor (e.g., [3H]-GABA), and varying concentrations of the test compound (this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.

  • Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This process would be repeated for a wide range of receptors and enzymes to establish a comprehensive cross-reactivity profile. Commercial services such as Eurofins' SafetyScreen™ and DiscoverX's KINOMEscan® offer broad panels for such in vitro safety pharmacology profiling.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a simplified GABAB receptor signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Radioligand Radioligand (e.g., [3H]-GABA) Radioligand->Incubation Membranes Receptor-Containing Membranes Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Caption: A typical workflow for a radioligand binding assay.

GABAB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GABAB Agonist (e.g., F-phenibut) GABAB_R GABAB Receptor Agonist->GABAB_R Binds G_Protein G-protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

References

Benchmarking (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid against Standard GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a GABA-B receptor agonist, against the standard compounds Baclofen and Phenibut. The information presented is intended to assist researchers in evaluating its potential for applications in neuroscience and drug development.

Introduction to this compound and Standard Compounds

This compound is a derivative of γ-aminobutyric acid (GABA) and is structurally related to Phenibut. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3] Its close structural analog, 4-Fluorophenibut (F-phenibut), has been identified as a potent and selective GABA-B receptor agonist.[4][5] This suggests that this compound likely shares this mechanism of action.

For the purpose of this guide, we will compare it with two well-established GABA-B receptor agonists:

  • Baclofen: A prototypical GABA-B receptor agonist widely used in clinical practice for the treatment of spasticity.[6][7] It serves as a benchmark for high-affinity and potent GABA-B receptor activation.

  • Phenibut: A neuropsychotropic drug developed in the 1960s with anxiolytic and nootropic effects.[6][8] It is a structural analog of this compound and acts as a GABA-B receptor agonist, although to a lesser extent than Baclofen.[6][8]

Comparative Analysis of Biological Activity

CompoundReceptor TargetBinding Affinity (Kᵢ/IC₅₀)Functional Potency (EC₅₀)Reference(s)
F-phenibut GABA-BIC₅₀ = 1.70 µM23.3 µM[4][5]
Baclofen GABA-B-6.0 µM[5]
(R)-Phenibut GABA-BKᵢ = 92 µM1362 µM[5][8]

Note: The IC₅₀ value for F-phenibut is from a competitive binding assay, while the Kᵢ for (R)-Phenibut is a direct measure of binding affinity. The EC₅₀ values were determined via in vitro patch-clamp recordings in mouse cerebellar Purkinje cells.

Based on the data for F-phenibut, it is anticipated that this compound will exhibit significantly higher potency as a GABA-B receptor agonist compared to Phenibut. The fluorine substitution likely enhances its binding affinity. However, it may be slightly less potent than Baclofen.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.

Materials:

  • Cell membranes prepared from tissue or cells expressing GABA-B receptors (e.g., rat brain cortex).

  • Radioligand: [³H]GABA or a specific high-affinity GABA-B antagonist radioligand.

  • Test compound: this compound.

  • Standard compounds: Baclofen, Phenibut.

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or standard compounds.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.[9]

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding, providing a measure of the compound's efficacy and potency (EC₅₀).

Materials:

  • Cell membranes expressing GABA-B receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound and standard compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Add varying concentrations of the test compound or standard compounds.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the data to determine the EC₅₀ and Eₘₐₓ values.

Electrophysiology (Patch-Clamp) Assay

This technique directly measures the functional consequence of GABA-B receptor activation, which is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Materials:

  • Cells expressing GABA-B receptors and GIRK channels (e.g., cultured neurons or transfected cell lines).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Pipettes, electrodes, and appropriate intracellular and extracellular solutions.

  • Test compound and standard compounds.

Procedure:

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Apply varying concentrations of the test compound or standard compounds to the cell via a perfusion system.

  • Record the resulting changes in membrane current, which reflect the opening of GIRK channels.

  • Construct a dose-response curve to determine the EC₅₀ and maximal response.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the GABA-B receptor signaling pathway and a general experimental workflow for compound evaluation.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (S)-3-Amino-3-(4-fluoro- phenyl)-propionic acid / Baclofen / Phenibut GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds to G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel (Influx Inhibition) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK->Hyperpolarization Ca_Channel->Hyperpolarization Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Further Studies Binding Radioligand Binding Assay (Determine Ki) Analysis Data Analysis - Calculate Ki, EC50, Emax - Compare with standards Binding->Analysis Functional [35S]GTPγS Binding Assay (Determine EC50 & Emax) Functional->Analysis Electro Electrophysiology (Confirm functional effect) Electro->Analysis InVivo In Vivo Studies (e.g., animal models of spasticity, anxiety) Analysis->InVivo

References

Safety Operating Guide

Proper Disposal of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a halogenated amino acid derivative. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.

Operational Disposal Plan

The disposal of this compound must be managed through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Classification

This compound is a halogenated organic compound due to the presence of fluorine. Therefore, it must be segregated and classified as halogenated waste. While a specific Resource Conservation and Recovery Act (RCRA) code may not be listed for this specific compound, it should be managed as a hazardous waste. If it were a spent solvent, it could potentially fall under an "F" listed waste code for halogenated solvents. However, as a solid chemical, it is typically disposed of based on its characteristic hazards.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Halogenated Waste Stream: Collect all waste containing this compound in a designated, separate waste container labeled "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[1]

Step 3: Waste Accumulation and Storage

Waste must be accumulated and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Requirements: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").

  • Storage Limits: Adhere to the quantitative limits for hazardous waste storage in a Satellite Accumulation Area as outlined in the table below.

Step 4: Arranging for Disposal

Once the waste container is nearly full (approximately 80% capacity) or has been in storage for a significant period (e.g., six months), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service. Do not transport hazardous waste off-site yourself.

Quantitative Data for Laboratory Waste Storage

ParameterLimitRegulation/Guideline
Maximum Hazardous Waste Volume in SAA55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)Resource Conservation and Recovery Act (RCRA)
Maximum Storage Time in SAAGenerally up to 12 months, provided volume limits are not exceededUniversity and Local Guidelines

Disposal Decision Workflow

start Begin Disposal Process for this compound identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated and Incompatible Wastes identify->segregate container Select a Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store check_limits Monitor Waste Volume and Storage Time store->check_limits full Container Full or Near Storage Time Limit check_limits->full Yes not_full Continue Accumulation check_limits->not_full No contact_ehs Arrange for Pickup via Institutional EHS full->contact_ehs not_full->store end Professional Disposal Complete contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Reactant of Route 2
(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.